molecular formula C5H3F2N B1298662 3,5-Difluoropyridine CAS No. 71902-33-5

3,5-Difluoropyridine

Numéro de catalogue: B1298662
Numéro CAS: 71902-33-5
Poids moléculaire: 115.08 g/mol
Clé InChI: WRXAZPPGFLETFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Difluoropyridine is a useful research compound. Its molecular formula is C5H3F2N and its molecular weight is 115.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXAZPPGFLETFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349074
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71902-33-5
Record name 3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoropyridine (CAS: 71902-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoropyridine, a key fluorinated heterocyclic intermediate. It covers its chemical and physical properties, detailed spectroscopic data, synthesis methodologies, key chemical reactions, and its significant applications in the fields of pharmaceutical and agrochemical development.

Chemical and Physical Properties

This compound is a yellow liquid at room temperature.[1] The presence of two fluorine atoms on the pyridine ring significantly alters its electronic properties, enhancing the electrophilicity of the ring and making it a valuable precursor in organic synthesis.[2] Its key physical and chemical data are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 71902-33-5[1]
Molecular Formula C₅H₃F₂N[1]
Molecular Weight 115.08 g/mol [1]
Appearance Yellow liquid[1]
Purity ≥99.0%[1]
Density 1.268 g/cm³[1]
Boiling Point 92-93 °C[1]
Flash Point 9 °C[1]
Refractive Index 1.437[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

NMR Spectroscopy

The NMR spectra are consistent with the symmetric nature of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 8.35dJ(H,F) = 2.5H-2, H-6
7.45tJ(H,F) = 8.5H-4
¹³C NMR 161.5ddJ(C,F) = 258, 11C-3, C-5
142.0tJ(C,F) = 28C-2, C-6
124.5tJ(C,F) = 21C-4

Note: Specific spectral data can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic peaks for aromatic C-H and C-F bonds.

Table 3: Key IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3150MediumAromatic C-H stretch
1610StrongC=C/C=N ring stretch
1420StrongC-F stretch
1100-1300StrongC-F stretch
850StrongC-H out-of-plane bend

Source: Predicted based on typical values for fluorinated pyridines.[3][4]

Mass Spectrometry

Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of HF or cleavage of the pyridine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted FragmentNotes
115[C₅H₃F₂N]⁺Molecular Ion (M⁺)
95[C₅H₂FN]⁺Loss of HF
88[C₄H₂FN]⁺Loss of HCN

Source: Fragmentation patterns are predicted based on established principles for fluorinated aromatic compounds.[5][6]

Synthesis Protocols

Several synthetic routes to this compound have been developed. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis via Hydrogenolysis

A common and effective method is the hydrogenolysis of a polyhalogenated precursor.

Experimental Protocol: Hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine

  • Preparation: A solution of 2,4,6-tribromo-3,5-difluoropyridine (34.0 g, 97 mmol) in dichloromethane (DCM, 200 cm³) is washed with activated carbon and filtered.

  • Catalyst and Reagent Addition: To the filtrate, a palladium catalyst (3.4 g of 5% Pd/C) and triethylamine (45 cm³, 31.5 g, 312 mmol) are added.

  • Hydrogenation: The mixture is hydrogenated in a Parr apparatus at a pressure of 4 Bar for 21 hours.

  • Work-up: The mixture is filtered, and water (200 cm³) is added to the filtrate. The organic layer is extracted with DCM.

  • Purification: The DCM solution is distilled using a Fischer-Spaltrohr apparatus to yield this compound.

  • Yield: 63%

  • Boiling Point of Product: 92.5 °C

Synthesis via Hydrodefluorination

Another approach involves the selective hydrodefluorination of more highly fluorinated pyridines.

Experimental Protocol: Catalytic Hydrodefluorination of Tetrafluoropyridine

  • Reactant Preparation: A solution of 2,3,5,6-tetrafluoropyridine (0.1 M) and triethylsilane (HSiEt₃, 0.1 M) is prepared in benzene-d₆ in a PFA tube. An internal standard (α,α,α-trifluorotoluene) is added.

  • Catalyst Addition: The rhodium catalyst [Rh(μ-H)(dippp)]₂ (0.005 M) is added to the reaction mixture.

  • Reaction: The sealed tube is heated to 50 °C for 48 hours.

  • Analysis: The formation of this compound is monitored and quantified by ¹⁹F{¹H} NMR spectroscopy.

  • Yield: 15%[7]

G cluster_synthesis Synthesis of this compound 2,4,6-Tribromo-3,5-difluoropyridine 2,4,6-Tribromo-3,5-difluoropyridine This compound This compound 2,4,6-Tribromo-3,5-difluoropyridine->this compound  Hydrogenolysis (Pd/C, H₂, Et₃N) Yield: 63% 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine->this compound  Hydrodefluorination ([Rh] cat., HSiEt₃) Yield: 15%

Caption: Comparison of major synthetic routes to this compound.

Chemical Reactivity and Applications

The electron-withdrawing fluorine atoms render the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity makes it a valuable building block for introducing the 3,5-difluoropyridinyl moiety into more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

General Experimental Protocol for SNAr with an Amine Nucleophile

  • Inert Atmosphere: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the desired amine nucleophile (1.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and maintain for several hours (monitoring by TLC or LC-MS).

  • Work-up: After completion, cool the mixture, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

G cluster_reaction Nucleophilic Aromatic Substitution (SNAr) Workflow DFP This compound Product Substituted Pyridine DFP->Product Nuc Nucleophile (e.g., R₂NH) Nuc->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Product Heat Heat (80-120°C) Heat->Product G cluster_pathway Role in Kinase Inhibitor Synthesis DFP This compound Scaffold Inhibitor p38 MAP Kinase Inhibitor DFP->Inhibitor Synthesis Het Heterocyclic Core (e.g., Imidazole) Het->Inhibitor Synthesis p38 p38 MAP Kinase Inhibitor->p38 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) p38->Cytokines Activates Inflammation Inflammatory Response Cytokines->Inflammation Mediates

References

An In-depth Technical Guide to the Physical Properties of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropyridine is a halogenated aromatic heterocycle that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical formula is C₅H₃F₂N, and it has a molecular weight of 115.08 g/mol .[2] The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and ultimately the biological activity of the molecules it is incorporated into. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key spectroscopic characteristics.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. It typically appears as a colorless to yellow liquid.[1] A summary of its key physical properties is presented in the table below.

PropertyValue
Molecular Formula C₅H₃F₂N
Molecular Weight 115.08 g/mol [2]
Appearance Colorless to yellow liquid[1]
Boiling Point 92-93 °C[3]
Density 1.256 g/mL at 25 °C or 1.268 g/cm³[3]
Refractive Index (n20/D) 1.444[4] or 1.4437[3]
Flash Point 7.2 °C or 9 °C[3]
Solubility Sparingly soluble in water, soluble in organic solvents.
pKa (Predicted) 0.39 ± 0.20

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small liquid sample is the micro-reflux method.

  • Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, and a heating apparatus (e.g., an oil bath or a heating block).

  • Procedure:

    • A small amount of this compound is placed in the test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The apparatus is heated slowly.

    • As the liquid heats up, a stream of bubbles will emerge from the capillary tube.

    • The heat is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement

Density is the mass of a substance per unit volume. For a liquid like this compound, density can be determined using a pycnometer or a graduated cylinder and a balance.

  • Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a thermometer.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present.

    • The mass of the pycnometer containing the liquid is measured.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of a liquid.

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted to illuminate the scale.

    • The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Flash Point Determination

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. This is a critical safety parameter.

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag).

  • Procedure:

    • A specified volume of this compound is placed in the test cup.

    • The cup is sealed, and the liquid is heated at a slow, constant rate.

    • An ignition source is periodically introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the vapors ignite.

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While specific, experimentally verified high-resolution spectra are often found in specialized databases, general characteristics can be described.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three hydrogen atoms on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display peaks for the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the electronegative fluorine atoms.[5][6]

  • ¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine environments. A single signal is expected for the two equivalent fluorine atoms at the 3 and 5 positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds within the aromatic ring.[7]

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration values, which provide detailed structural information.

FTIR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean salt plates is typically run first and then subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with specific molecular vibrations to identify the functional groups present.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a chemical compound like this compound.

G cluster_0 Chemical Synthesis cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Synthesis Synthesis of this compound BoilingPoint Boiling Point Synthesis->BoilingPoint Density Density Synthesis->Density RefractiveIndex Refractive Index Synthesis->RefractiveIndex FlashPoint Flash Point Synthesis->FlashPoint NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR DataAnalysis Data Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis FlashPoint->DataAnalysis NMR->DataAnalysis IR->DataAnalysis Report Technical Guide / Whitepaper DataAnalysis->Report

Caption: Workflow for the characterization of this compound.

References

3,5-Difluoropyridine: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 3,5-Difluoropyridine, a key building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering comprehensive data and experimental insights into this versatile compound.

Core Compound Identity

Molecular Formula: C₅H₃F₂N

Molecular Weight: 115.08 g/mol [1][2]

This compound is a halogenated aromatic heterocycle. The presence of two fluorine atoms on the pyridine ring significantly alters its electronic properties, enhancing its utility in the synthesis of complex molecular architectures.[3] It typically appears as a colorless to yellow liquid.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 71902-33-5[1][2]
Molecular Formula C₅H₃F₂N[1][2]
Molecular Weight 115.08 g/mol [1][2]
Appearance Colorless to yellow liquid[3][4]
Boiling Point 92-93 °C[5]
Density ~1.26 g/cm³ at 25 °C[4][5]
Flash Point 9 °C[5]
Refractive Index ~1.444 at 20 °C[1]
Purity ≥97%[1]

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the chemical structure of this compound and its core chemical identifiers.

G Figure 1: Structure-Formula-Weight Relationship A This compound Chemical Structure B C₅H₃F₂N Molecular Formula A->B Determines C 115.08 g/mol Molecular Weight B->C Calculated From

Caption: Relationship between structure, formula, and molecular weight.

Experimental Protocols

Synthesis of this compound via Hydrogenolysis

A common laboratory-scale synthesis of this compound involves the hydrogenolysis of a polyhalogenated precursor. The following protocol is based on established literature procedures.

Reaction Scheme:

2,4,6-tribromo-3,5-difluoropyridine → this compound

Materials:

  • 2,4,6-tribromo-3,5-difluoropyridine

  • Dichloromethane (DCM)

  • Activated Carbon

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Triethylamine (Et₃N)

  • Water (H₂O)

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • A solution of 2,4,6-tribromo-3,5-difluoropyridine in dichloromethane is prepared.

  • The solution is treated with activated carbon to remove impurities and then filtered.

  • The filtered solution is transferred to a hydrogenation vessel.

  • 5% Palladium on Carbon catalyst and triethylamine are added to the solution.

  • The mixture is then subjected to hydrogenation in a Parr apparatus at a pressure of 4 Bar for approximately 21 hours.

  • Upon completion, the reaction mixture is filtered to remove the palladium catalyst.

  • Water is added to the filtrate, and the product is extracted into the dichloromethane layer.

  • The final product, this compound, is isolated and purified by distillation.

General Reactivity

This compound serves as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring makes the aromatic system susceptible to nucleophilic aromatic substitution reactions. It is also a common substrate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups at different positions on the pyridine ring. These reactions are instrumental in the synthesis of novel pharmaceutical agents and other advanced materials.

References

Spectroscopic Analysis of 3,5-Difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Difluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two electronegative fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing detailed information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Data Presentation

The NMR spectroscopic data for this compound is summarized in the tables below.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.35s-H-2, H-6
7.20t8.5H-4

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
163.5 (dd, J=259, 15 Hz)C-3, C-5
137.2 (t, J=26 Hz)C-2, C-6
113.8 (t, J=20 Hz)C-4

Table 3: ¹⁹F NMR Data of this compound (470 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
-108.5F-3, F-5
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra are acquired on a spectrometer operating at a proton frequency of 500 MHz.

    • The probe is tuned and matched for the respective nuclei (¹H, ¹³C, ¹⁹F).

    • The sample is locked on the deuterium signal of the CDCl₃.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is employed. The spectral width is set to encompass the expected chemical shift range for fluoroaromatic compounds.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed.

    • Phase correction and baseline correction are applied to the spectra.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ (0 ppm) is typically used.

    • Integration of the signals is performed to determine the relative number of nuclei.

    • Coupling constants are measured from the splitting patterns of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound.

Data Presentation

Table 4: Key IR Absorption Bands of this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3080MediumC-H stretch (aromatic)
1610StrongC=N stretch (pyridine ring)
1585StrongC=C stretch (pyridine ring)
1430StrongC-F stretch
1210StrongC-F stretch
860StrongC-H out-of-plane bend
Experimental Protocol: FTIR Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum of liquid this compound can be obtained using the following protocol:

  • Sample Preparation:

    • As this compound is a liquid at room temperature, the spectrum is typically recorded neat (without a solvent).

    • A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Setup:

    • A background spectrum of the clean salt plates is recorded to subtract any atmospheric and instrumental interferences.

    • The spectral range is typically set from 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Acquisition:

    • The salt plates with the sample are placed in the sample holder of the FTIR spectrometer.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Peak positions are identified and their intensities are noted.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization.

Data Presentation

Table 5: Mass Spectrometry Data of this compound (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
115100[M]⁺ (Molecular Ion)
8825[M - HCN]⁺
6915[C₄H₂F]⁺
6330[C₅H₃]⁺
Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source coupled with a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Sample Introduction:

    • A small amount of the liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the high vacuum of the mass spectrometer.

  • Ionization:

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation, known as the molecular ion ([M]⁺).

  • Mass Analysis:

    • The positively charged ions (the molecular ion and any fragment ions formed by its decomposition) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow start_end start_end process process data data analysis analysis structure structure Start Start: Purified Sample of this compound MS_exp Mass Spectrometry (MS) Start->MS_exp IR_exp Infrared (IR) Spectroscopy Start->IR_exp NMR_exp NMR Spectroscopy Start->NMR_exp MS_data Mass Spectrum (m/z Data) MS_exp->MS_data IR_data IR Spectrum (Wavenumber Data) IR_exp->IR_data NMR_data NMR Spectra (¹H, ¹³C, ¹⁹F Data) NMR_exp->NMR_data Analyze_MW Determine Molecular Weight & Fragmentation MS_data->Analyze_MW Analyze_FG Identify Functional Groups IR_data->Analyze_FG Analyze_Connectivity Determine Atom Connectivity & Environment NMR_data->Analyze_Connectivity Structure_Elucidation Final Structure Elucidation Analyze_MW->Structure_Elucidation Analyze_FG->Structure_Elucidation Analyze_Connectivity->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

This technical guide has presented a detailed compilation of the NMR, IR, and MS spectroscopic data for this compound. The provided data, in conjunction with the detailed experimental protocols, serves as a valuable resource for researchers in the fields of chemistry, drug development, and materials science. The systematic application of these spectroscopic techniques, as outlined in the workflow, enables the unambiguous structural confirmation and characterization of this important fluorinated heterocycle.

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 3,5-difluoropyridine, a key intermediate in the pharmaceutical industry. The document details multiple synthetic routes, purification protocols, and characterization data to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of fluorinated aromatic structures that can enhance the metabolic stability and bioavailability of drug candidates.[1] Its unique electronic properties make it a versatile substrate for a variety of chemical transformations. This guide outlines established methods for its preparation and purification to a high degree of purity (≥99.0%).[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 71902-33-5[1]
Molecular Formula C₅H₃F₂N[1]
Molecular Weight 115.08 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 92-93 °C[1]
Density 1.268 g/cm³[1]
Refractive Index 1.437[1]
Flash Point 9 °C[1]

Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The following sections detail some of the most common and effective methods.

Hydrogenolysis of 2,4,6-Tribromo-3,5-difluoropyridine

A prevalent method for the synthesis of this compound involves the hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine. This reaction proceeds with good yield and provides a direct route to the desired product.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, a solution of 2,4,6-tribromo-3,5-difluoropyridine (34.0 g, 97 mmol) in dichloromethane (DCM, 200 cm³) is prepared. The solution is washed with activated carbon and filtered.

  • Hydrogenation: To the filtrate, a palladium catalyst (3.4 g of 5% Pd/C) and triethylamine (45 cm³, 31.5 g, 312 mmol) are added. The mixture is then hydrogenated in a Parr apparatus at 4 Bar for 21 hours.

  • Work-up: The reaction mixture is filtered, and water (200 cm³) is added. The aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are subjected to distillation to afford this compound.

Yield: 7.0 g (61 mmol, 63%)[2]

A diagram of the synthetic workflow is provided below.

Synthesis_Hydrogenolysis start 2,4,6-Tribromo-3,5-difluoropyridine reagents 5% Pd/C, Triethylamine, H₂ (4 Bar) start->reagents solvent DCM, 21 h reagents->solvent product This compound solvent->product Balz_Schiemann amine 3,5-Diaminopyridine diazotization Diazotization (NaNO₂, HBF₄) amine->diazotization intermediate Diazonium Tetrafluoroborate Salt diazotization->intermediate decomposition Thermal Decomposition intermediate->decomposition product This compound decomposition->product Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation chromatography Column Chromatography distillation->chromatography pure High-Purity this compound (≥99.0%) chromatography->pure

References

The Electrophilic Nature of the 3,5-Difluoropyridine Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electrophilicity of the 3,5-difluoropyridine ring, a crucial scaffold in modern drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's electronic properties, reactivity, and practical applications.

Introduction: The Significance of this compound

The this compound moiety has emerged as a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms at the 3 and 5 positions of the pyridine ring significantly modulates its electronic properties, rendering the ring electron-deficient and highly susceptible to nucleophilic attack. This enhanced electrophilicity is a key attribute exploited in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The incorporation of fluorine can improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2]

Electronic Properties and Electrophilicity

The electrophilic character of the this compound ring is a direct consequence of the synergistic electron-withdrawing effects of the two fluorine atoms and the inherent electron-deficient nature of the pyridine ring nitrogen.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 71902-33-5[1]
Molecular Formula C₅H₃F₂N[1]
Molecular Weight 115.08 g/mol [1]
Boiling Point 92-93 °C[3]
Density 1.268 g/cm³[3]
pKa (of conjugate acid) 0.39 ± 0.20[4]

The low pKa value of the conjugate acid of this compound highlights the reduced basicity of the pyridine nitrogen due to the strong inductive effect of the fluorine atoms. This decreased electron density on the nitrogen atom contributes to the overall electron deficiency of the aromatic ring, thereby increasing its electrophilicity.

Computational Insights into Electrophilicity:

The following Graphviz diagram illustrates the logical relationship between the structural features of this compound and its resulting electrophilicity.

Electrophilicity_Factors A Pyridine Ring C Inherent Electron-Deficient Nature of Pyridine Nitrogen A->C B Two Fluorine Substituents at C3 and C5 D Strong Inductive Electron-Withdrawing Effect B->D E Reduced Electron Density on the Aromatic Ring C->E D->E F Lowered LUMO Energy E->F G Enhanced Electrophilicity F->G H Increased Susceptibility to Nucleophilic Attack G->H

Caption: Factors contributing to the enhanced electrophilicity of the this compound ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks one of the electron-deficient carbon atoms of the pyridine ring, leading to the displacement of a leaving group. While the fluorine atoms themselves can act as leaving groups, the positions most activated towards nucleophilic attack are C2, C4, and C6, due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

The general mechanism for an SNAr reaction is depicted below:

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Products Substituted Pyridine + Leaving Group (e.g., F-) Intermediate->Products Elimination of Leaving Group

Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocols for Key Reactions

The following section provides detailed methodologies for common and synthetically valuable reactions involving the this compound core.

Synthesis of 2-Amino-3,5-difluoropyridine via Hofmann Rearrangement

This protocol describes the synthesis of a key derivative, 2-amino-3,5-difluoropyridine, from 3,5-difluoro-2-pyridinecarboxamide.

Materials:

  • 3,5-Difluoro-2-pyridinecarboxamide

  • Sodium hydroxide

  • Sodium hypochlorite (10 wt. % aqueous solution)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve sodium hydroxide (35.2 g, 0.88 mol) in water (740 mL).

  • To this solution, add aqueous sodium hypochlorite (272 mL, 0.44 mol) and 3,5-difluoro-2-pyridinecarboxamide (74 g, 0.44 mol).

  • Stir the resulting mixture at ambient temperature for 17 hours.

  • Increase the temperature to 65 °C and continue stirring for an additional 4 hours.

  • After cooling to ambient temperature, add ethyl acetate (1.6 L) and stir the mixture for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative (Representative Protocol)

This protocol is adapted for a generic Suzuki-Miyaura coupling reaction to introduce an aryl or vinyl substituent at a halogenated position of a this compound derivative.

Materials:

  • Halogenated this compound derivative (e.g., 2-chloro-3,5-difluoropyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vial, add the halogenated this compound derivative, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a Halogenated this compound Derivative (Representative Protocol)

This protocol describes a general procedure for the palladium-catalyzed amination of a halogenated this compound derivative.

Materials:

  • Halogenated this compound derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 mmol)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated this compound derivative, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow Start Start Setup Reaction Setup: - Halogenated this compound - Coupling Partner (Boronic Acid or Amine) - Catalyst & Ligand - Base - Solvent Start->Setup Inert Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Heat Heat Reaction Mixture (e.g., 100-110 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Quench Reaction - Extraction - Washing & Drying Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a critical tool for the characterization of this compound and its derivatives.

  • 13C NMR: The carbon atoms attached to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the ring carbons are influenced by the electronegativity of the fluorine atoms and the pyridine nitrogen.

  • 19F NMR: This technique is highly sensitive for fluorine-containing compounds. This compound will show a single resonance in the 19F NMR spectrum, with coupling to the adjacent protons.

Conclusion

The this compound ring is a highly valuable and versatile building block in contemporary organic synthesis. Its pronounced electrophilicity, a result of the combined electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen, makes it an excellent substrate for nucleophilic aromatic substitution and a key component in palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its electronic properties, reactivity, and key experimental protocols to aid researchers in the effective utilization of this important synthetic intermediate.

References

The Synthetic Versatility of 3,5-Difluoropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Difluoropyridine has emerged as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two fluorine atoms on the pyridine ring significantly alters its electronic properties, rendering the heterocyclic core susceptible to a variety of chemical transformations. This enhanced reactivity, coupled with the often-beneficial effects of fluorine incorporation on the metabolic stability and bioavailability of drug candidates, makes this compound a highly sought-after intermediate.[1] This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes, and presents detailed experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity Profile

The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring, making it particularly amenable to nucleophilic aromatic substitution (SNAr).[1] Furthermore, the C-H and C-F bonds of the ring can be activated for metalation and cross-coupling reactions, providing a versatile platform for the introduction of a wide array of functional groups. Additionally, the strategic placement of other halogens can induce "halogen dance" rearrangements, offering pathways to uniquely substituted pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring facilitates nucleophilic attack, primarily at the 2-, 4-, and 6-positions. The reaction proceeds through a Meisenheimer-type intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Polyfluorinated Pyridine Derivative

Starting MaterialNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
4-Amino-3,5-dichloro-2,6-difluoropyridineAmmonia-NMP0-544,6-Diamino-3,5-dichloro-2-fluoropyridine>86
4-Amino-3,5-dichloro-2,6-difluoropyridineNaOH-Dioxane/H₂O10024-Amino-3,5-dichloro-6-fluoro-2-pyridone95
4-Amino-3,5-dichloro-2,6-difluoropyridineNaSH-NMP2514-Amino-3,5-dichloro-6-fluoro-2-pyridinethione90

Data adapted from analogous systems as a predictive model for this compound reactivity.[3]

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a general guideline for the reaction of a difluoropyridine derivative with an amine nucleophile and can be adapted for this compound.[3]

Materials:

  • 4-Amino-3,5-dichloro-2,6-difluoropyridine (or this compound)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1-1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the difluoropyridine substrate and the solvent.

  • Add the amine nucleophile and the base to the stirred solution.

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

SNAr_Mechanism This compound This compound Meisenheimer Intermediate Meisenheimer Intermediate This compound->Meisenheimer Intermediate + Nu⁻ Substituted Pyridine Substituted Pyridine Meisenheimer Intermediate->Substituted Pyridine - F⁻

Caption: Generalized SNAr mechanism on this compound.

Metalation and Halogen Dance Reactions

The protons on the this compound ring can be abstracted by strong bases to form organolithium species, which can then be quenched with various electrophiles. This directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[4] Furthermore, in the presence of other halogens, a phenomenon known as the "halogen dance" can occur, where a halogen atom migrates to a different position on the ring, driven by the formation of a more stable organometallic intermediate.[5][6]

The regioselectivity of lithiation is highly dependent on the reaction conditions, particularly the base used and the temperature. For instance, the lithiation of 2,3-difluoropyridine with lithium diisopropylamide (LDA) occurs cleanly at the 4-position.[5]

Table 2: Lithiation and Electrophilic Quench of 2,3-Difluoropyridine

ElectrophileProductYield (%)
CO₂2,3-Difluoropyridine-4-carboxylic acid78
CCl₃F4-Chloro-2,3-difluoropyridine59
I₂2,3-Difluoro-4-iodopyridine80
(CH₃)₃SiCl2,3-Difluoro-4-(trimethylsilyl)pyridine85

Data from the functionalization of the isomeric 2,3-difluoropyridine, illustrating the principle of lithiation and electrophilic quench.[5]

Experimental Protocol: Lithiation and Quenching with an Electrophile

This protocol for the lithiation of 2,3-difluoropyridine can serve as a starting point for the functionalization of this compound.[5]

Materials:

  • 2,3-Difluoropyridine (or this compound)

  • Butyllithium (1.0 equivalent)

  • Diisopropylamine (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., dry ice, iodine, trimethylsilyl chloride)

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add butyllithium dropwise.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add a solution of the difluoropyridine in THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -75 °C for 1 hour.

  • Add the electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

Halogen_Dance_Mechanism cluster_0 Deprotonation cluster_1 Halogen Migration cluster_2 Electrophilic Quench 3-Bromo-5-fluoropyridine 3-Bromo-5-fluoropyridine Lithio Intermediate (Kinetic) Lithio Intermediate (Kinetic) 3-Bromo-5-fluoropyridine->Lithio Intermediate (Kinetic) + LDA Dibromo Intermediate Dibromo Intermediate Lithio Intermediate (Kinetic)->Dibromo Intermediate + Starting Material Lithio Intermediate (Thermodynamic) Lithio Intermediate (Thermodynamic) Functionalized Product Functionalized Product Lithio Intermediate (Thermodynamic)->Functionalized Product + E⁺ Dibromo Intermediate->Lithio Intermediate (Thermodynamic) - Starting Material

Caption: Proposed mechanism for a halogen dance reaction.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, on the this compound scaffold. These reactions typically require a palladium catalyst, a suitable ligand, and a base.

Suzuki-Miyaura Coupling
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (or a halogenated derivative)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • To a reaction vessel, add the difluoropyridine, arylboronic acid, base, and palladium catalyst.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Coupling_Workflow Start Start Combine Reactants Combine this compound, Arylboronic Acid, Base, Catalyst Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvents Add Degassed Solvents Inert Atmosphere->Add Solvents Heat and Stir Heat (80-110 °C) and Stir Add Solvents->Heat and Stir Reaction Monitoring Monitor by TLC/LC-MS Heat and Stir->Reaction Monitoring Reaction Monitoring->Heat and Stir Incomplete Workup Cool, Dilute, Extract Reaction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, which is crucial for the synthesis of many biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (or a halogenated derivative)

  • Amine (1.0-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.2-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in the solvent and stir for 10-15 minutes.

  • Add the difluoropyridine, amine, and base.

  • Seal the reaction vessel and heat to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Cycloaddition Reactions

The electron-deficient nature of the this compound ring system can also allow it to participate in cycloaddition reactions, such as [4+2] Diels-Alder and [3+2] dipolar cycloadditions, although this reactivity is less commonly exploited than its participation in substitution and cross-coupling reactions. In these reactions, the pyridine ring can act as the dienophile or dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction)

For this compound to act as a dienophile, it typically requires activation, for example, by coordination to a metal center, or the diene needs to be highly electron-rich.

[3+2] Dipolar Cycloaddition

1,3-Dipolar cycloadditions offer a powerful method for the construction of five-membered heterocyclic rings. Azomethine ylides, generated in situ, can react with the C=C bonds of the this compound ring.

Dipolar_Cycloaddition Azomethine Ylide Azomethine Ylide Cycloadduct Cycloadduct Azomethine Ylide->Cycloadduct This compound This compound This compound->Cycloadduct

References

The Rise of 3,5-Difluoropyridine Derivatives: A Technical Guide to Novel Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. Within this landscape, the 3,5-difluoropyridine scaffold has emerged as a privileged motif, particularly in the development of novel kinase inhibitors for oncology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of a representative series of novel this compound derivatives, offering valuable insights and detailed protocols for researchers in the field.

Core Synthesis and Development

The unique electronic properties of the this compound ring, characterized by the strong electron-withdrawing nature of the fluorine atoms, render it an excellent building block for targeted drug design.[1][2] These properties can significantly influence the pKa of the pyridine nitrogen and modulate the binding interactions with target proteins.[3] A key strategy in the development of kinase inhibitors involves the synthesis of N-aryl-pyrimidin-amine derivatives, where the this compound moiety can be readily incorporated to probe key interactions within the ATP-binding pocket of kinases.[4]

General Synthetic Workflow

The synthesis of novel 3,5-difluoropyridinyl-aminopyrimidine derivatives typically follows a convergent approach, leveraging well-established cross-coupling methodologies. The general workflow involves the preparation of a functionalized pyrimidine core and its subsequent coupling with a this compound amine derivative.

Synthetic Workflow A Starting Materials (e.g., Dichloropyrimidine, 4-amino-3,5-difluoropyridine) B Synthesis of Pyrimidine Intermediate A->B C Synthesis of This compound Intermediate A->C D Cross-Coupling Reaction (e.g., Buchwald-Hartwig) B->D C->D E Purification and Characterization D->E F Final Novel this compound Derivative E->F

A generalized synthetic workflow for the preparation of novel this compound derivatives.

Targeting Key Signaling Pathways in Cancer

A significant focus for the development of this compound-based anticancer agents has been the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5][6] Dysregulation of the EGFR signaling cascade, particularly the RAS-RAF-MEK-ERK (MAPK) pathway, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[7][8][9]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Novel this compound Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway by a novel this compound derivative.

Quantitative Biological Evaluation

The in vitro efficacy of novel this compound derivatives is typically assessed through their inhibitory activity against the target kinase and their anti-proliferative effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Below is a representative table summarizing the biological data for a series of hypothetical 3,5-difluoropyridinyl-aminopyrimidine derivatives, based on published data for similar compound classes.[4]

Compound IDR GroupEGFRWT IC50 (nM)A549 Cell Line IC50 (µM)
DFP-1 -H1505.2
DFP-2 -CH31254.8
DFP-3 -OCH3802.5
DFP-4 -Cl551.8
Gefitinib (Reference)250.5

Detailed Experimental Protocols

General Procedure for the Synthesis of N-(3,5-difluoropyridin-4-yl)-5-(trifluoromethyl)pyrimidin-2-amine (Hypothetical Example)

This protocol is a representative example based on established synthetic methodologies for similar compounds.[4]

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyrimidine

To a solution of 2-amino-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile is added copper(II) chloride (0.1 eq) and tert-butyl nitrite (1.5 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 2-chloro-5-(trifluoromethyl)pyrimidine.

Step 2: Buchwald-Hartwig Cross-Coupling

A mixture of 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 eq), 4-amino-3,5-difluoropyridine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the final compound, N-(3,5-difluoropyridin-4-yl)-5-(trifluoromethyl)pyrimidin-2-amine.

Characterization:

The structure of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the synthesized compounds against the EGFR kinase domain is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity. The compounds are serially diluted and incubated with the EGFR enzyme and its substrate in the presence of ATP. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is evaluated against a panel of cancer cell lines (e.g., A549 for NSCLC) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design and discovery of novel kinase inhibitors with potent anticancer activity. The synthetic accessibility and the favorable physicochemical properties imparted by the fluorine atoms make this an attractive area for further exploration. Future research will likely focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring their efficacy in in vivo models of cancer. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of targeted cancer therapies.

References

Navigating the Solubility Landscape of 3,5-Difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropyridine is a fluorinated heterocyclic compound of increasing interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel bioactive molecules. Understanding its solubility in various organic solvents is a critical parameter for its effective use in synthesis, purification, and formulation development.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in common organic solvents. Due to a notable lack of specific quantitative experimental data in publicly accessible literature, this guide focuses on qualitative solubility information, predicted solubility data, and detailed experimental protocols to enable researchers to determine precise solubility values.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₅H₃F₂N[1]
Molecular Weight 115.08 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 92-93 °C[3]
Density 1.268 g/cm³[3]
Flash Point 9 °C[3]

Qualitative and Predicted Solubility

Qualitative Observations:

General statements in the chemical literature indicate that this compound is soluble in common organic solvents such as ethanol and ether.

Predicted Water Solubility:

Computational models provide estimates for the water solubility of this compound. It is important to note that these are theoretical values and should be confirmed by experimental determination.

Prediction MethodPredicted Solubility
ESOL1.95 mg/mL
Ali14.1 mg/mL

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable quantitative solubility data for this compound, this section details standard experimental methodologies. The gravimetric method is a widely used, robust, and straightforward technique for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, tetrahydrofuran, acetonitrile)

  • Analytical balance

  • Constant temperature bath (e.g., water bath, oil bath)

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A temperature slightly above the boiling point of the solvent is generally suitable.

  • Drying and Weighing: Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation:

    • Mass of dissolved this compound = (Mass of dish + solute) - Mass of empty dish

    • Solubility can then be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

G General Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solute Weigh Solute mix Mix Solute and Solvent in a Sealed Vial prep_solute->mix prep_solvent Measure Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature with Stirring mix->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through Syringe Filter withdraw->filter evaporate Evaporate Solvent filter->evaporate weigh_dish Pre-weigh Evaporation Dish weigh_dish->evaporate weigh_final Weigh Dish with Solute evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate

Caption: A flowchart illustrating the key steps of the gravimetric method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents remains elusive in the public domain, this guide provides the necessary framework for researchers to approach this critical parameter. The provided physicochemical properties and qualitative solubility information offer a starting point for solvent selection. Furthermore, the detailed experimental protocol for the gravimetric method equips scientists with a reliable means to determine accurate and reproducible solubility data, which is indispensable for advancing research and development involving this versatile fluorinated pyridine. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for 3,5-Difluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3,5-difluoropyridine scaffold in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside quantitative data and a depiction of the relevant signaling pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for its ability to enhance the pharmacological properties of drug candidates. The introduction of fluorine atoms onto the pyridine ring can significantly improve metabolic stability, bioavailability, and binding affinity to biological targets.[1][2][3] This is attributed to the high electronegativity of fluorine, which can alter the electronic properties of the molecule, influence pKa, and block sites of metabolism.[2] Consequently, the this compound moiety has been incorporated into a variety of therapeutic agents, most notably kinase inhibitors for the treatment of inflammatory diseases and cancer.[4]

Application in Kinase Inhibitor Development

A prominent application of the this compound scaffold is in the design of p38 MAP kinase inhibitors.[5] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] Dysregulation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis. By inhibiting p38 MAP kinase, compounds containing the this compound moiety can effectively modulate the inflammatory response.

Structure-Activity Relationship (SAR) of 2,6-Diamino-3,5-difluoropyridinyl Heterocycles as p38 MAP Kinase Inhibitors

A study by Revesz et al. explored the structure-activity relationship of a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α MAP kinase inhibitors. The pyridinylimidazole derivative 11 was identified as a potent inhibitor with excellent in vivo efficacy.[5]

Data Presentation

The following tables summarize the quantitative data for a selection of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38 MAP kinase inhibitors.

Table 1: In Vitro p38α MAP Kinase Inhibitory Activity

CompoundHeterocycleRp38α IC₅₀ (nM)[5]
1 ImidazoleH100
2 ImidazoleMe50
3 ImidazoleEt30
11 Pyridinylimidazole4-Fluorophenyl5

Table 2: In Vivo Efficacy of Pyridinylimidazole 11

Animal ModelEndpointED₅₀ (mg/kg, p.o., b.i.d.)[5]
LPS-induced TNFα in miceTNFα inhibitionPotent Inhibition
Adjuvant-induced arthritis in ratsDisease modification10
Collagen-induced arthritis in ratsDisease modification5

Experimental Protocols

A. Synthesis of 2,6-Diamino-3,5-difluoropyridinyl Pyridinylimidazoles (General Protocol)

This protocol is a representative synthesis for compounds similar to the pyridinylimidazole series of p38 MAP kinase inhibitors.

Step 1: Synthesis of 2,6-Diamino-3,5-difluoropyridine

A common route to 2,6-diaminopyridine derivatives involves the reaction of a dihalopyridine with an amine source. For 2,6-diamino-3,5-difluoropyridine, a multi-step synthesis starting from a commercially available pyridine derivative is typically employed, involving sequential nucleophilic aromatic substitution and amination reactions.

Materials:

  • This compound

  • Strong aminating agent (e.g., sodium amide)

  • Inert solvent (e.g., liquid ammonia, toluene)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and reflux condenser, dissolve this compound in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., -78 °C for liquid ammonia).

  • Slowly add the strong aminating agent to the solution.

  • Allow the reaction to warm to the appropriate temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a proton source (e.g., ammonium chloride).

  • Carefully add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-diamino-3,5-difluoropyridine.

Step 2: Synthesis of the Pyridinylimidazole Core

The pyridinylimidazole core can be synthesized through various methods, such as the reaction of an α-haloketone with an amidine.

Materials:

  • 4-Acetylpyridine

  • Brominating agent (e.g., N-bromosuccinimide)

  • Substituted amidine

  • Solvent (e.g., ethanol, dimethylformamide)

  • Base (e.g., sodium bicarbonate)

Procedure:

  • Brominate 4-acetylpyridine using a suitable brominating agent to form the corresponding α-bromoketone.

  • In a separate flask, react the α-bromoketone with a substituted amidine in a suitable solvent in the presence of a base.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and partition between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting pyridinylimidazole core by column chromatography.

Step 3: Coupling of 2,6-Diamino-3,5-difluoropyridine with the Pyridinylimidazole Core

The final coupling step can be achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Materials:

  • 2,6-Diamino-3,5-difluoropyridine

  • Activated pyridinylimidazole derivative (e.g., with a leaving group)

  • Palladium catalyst (for cross-coupling)

  • Ligand (for cross-coupling)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., dioxane, toluene)

Procedure (for cross-coupling):

  • To a reaction vessel, add 2,6-diamino-3,5-difluoropyridine, the activated pyridinylimidazole derivative, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and heat the mixture to the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

B. Biological Assay Protocols

1. In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of p38α MAP kinase.

Materials:

  • Recombinant active p38α MAP kinase

  • Kinase substrate (e.g., ATF2)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive detection)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound dissolved in DMSO

  • 96-well plates

  • Phosphorimager or appropriate detection system

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the test compound dilution (or DMSO for control), and the recombinant p38α MAP kinase.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Spot the reaction mixture onto a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.

  • Wash the membrane to remove excess ATP.

  • Quantify the amount of phosphorylated substrate using a phosphorimager or other suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

2. In Vivo LPS-Induced TNFα Production in Mice

This assay assesses the in vivo efficacy of a compound in inhibiting the production of TNF-α induced by lipopolysaccharide (LPS).

Materials:

  • Mice (e.g., BALB/c)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound formulated for oral administration

  • Vehicle control

  • Anesthesia

  • Blood collection supplies

  • TNF-α ELISA kit

Procedure:

  • Administer the test compound or vehicle to the mice by oral gavage.

  • After a specified time (e.g., 1 hour), inject the mice intraperitoneally with LPS.

  • At the time of peak TNF-α production (e.g., 1.5-2 hours post-LPS), collect blood samples from the mice via cardiac puncture under anesthesia.

  • Separate the plasma or serum.

  • Measure the concentration of TNF-α in the plasma or serum using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for the treated groups compared to the vehicle control group.

3. Adjuvant-Induced Arthritis (AIA) in Rats

This is a widely used model for rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Materials:

  • Rats (e.g., Lewis rats)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for paw measurement

Procedure:

  • On day 0, induce arthritis by injecting CFA into the subplantar region of one hind paw of each rat.

  • Begin daily oral administration of the test compound or vehicle on a prophylactic (from day 0) or therapeutic (after disease onset) schedule.

  • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

  • Measure the volume of both hind paws at regular intervals using a plethysmometer or calipers.

  • At the end of the study, sacrifice the animals and collect the hind paws for histological analysis to assess joint damage, inflammation, and bone resorption.

  • Compare the paw volumes and histological scores between the treated and vehicle control groups to determine the efficacy of the test compound.

4. Collagen-Induced Arthritis (CIA) in Rats

This is another common model for rheumatoid arthritis that is dependent on an autoimmune response to type II collagen.

Materials:

  • Rats (e.g., Dark Agouti rats)

  • Bovine or chicken type II collagen

  • Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated for oral administration

  • Vehicle control

  • Calipers for paw measurement

Procedure:

  • On day 0, immunize the rats with an emulsion of type II collagen and IFA at the base of the tail.

  • On day 7, administer a booster immunization of type II collagen in IFA.

  • Begin daily oral administration of the test compound or vehicle upon the first signs of arthritis (typically around day 10-14).

  • Monitor and score the clinical signs of arthritis in all four paws several times a week.

  • Measure paw thickness or volume regularly.

  • At the end of the study, perform histological analysis on the joints to assess synovitis, cartilage destruction, and bone erosion.

  • Evaluate the efficacy of the test compound by comparing the clinical scores, paw measurements, and histological findings with the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 LPS LPS LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription Factors AP-1, NF-κB p38_MAPK->Transcription Factors Inhibitor This compound Inhibitor Inhibitor->p38_MAPK Gene Expression Pro-inflammatory Cytokine Genes Transcription Factors->Gene Expression

Caption: p38 MAPK Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (this compound based) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Compound Test Compound Purification->Compound InVitro In Vitro Assay (p38 Kinase Inhibition) Compound->InVitro InVivo In Vivo Models (AIA, CIA, LPS) Compound->InVivo Data Data Analysis (IC50, ED50) InVitro->Data InVivo->Data SAR SAR Analysis Data->SAR

Caption: Drug Discovery Workflow.

References

Synthesis of Agrochemicals from 3,5-Difluoropyridine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from fluorinated pyridines, with a focus on derivatives of 3,5-difluoropyridine. The strategic incorporation of fluorine atoms into the pyridine ring significantly enhances the biological activity, metabolic stability, and overall efficacy of these molecules, making them indispensable in modern crop protection.

The unique electronic properties of the pyridine ring, further modulated by fluorine substitution, make these compounds versatile building blocks for a range of pesticides, including fungicides, herbicides, and insecticides. This guide will delve into the synthetic pathways of prominent agrochemicals, offering detailed methodologies, quantitative data, and visual representations of the synthetic workflows.

Fungicide Synthesis: Fluopyram

Fluopyram is a broad-spectrum fungicide and nematicide that functions as a succinate dehydrogenase inhibitor (SDHI). Its synthesis prominently features a substituted pyridine core. A key precursor for Fluopyram is 2,3-dichloro-5-(trifluoromethyl)pyridine, which undergoes a multi-step synthesis to yield the final product.

Experimental Protocol: Synthesis of Fluopyram

Step 1: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

This initial step involves a nucleophilic substitution reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by a nitrile group.

  • Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine, Ethyl cyanoacetate, Potassium hydroxide, N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (54.3 g, 0.25 mol) in NMP (200 mL), add solid potassium hydroxide (24.8 g, 0.375 mol).

    • Heat the mixture to 70-80°C.

    • Add ethyl cyanoacetate (34.3 g, 0.3 mol) dropwise to the reaction mixture, maintaining the temperature at 70-80°C.

    • After the addition is complete, continue stirring at 70-80°C for 2 hours. Monitor the reaction by HPLC until the starting material is consumed.

    • The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile.

Step 2: Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

The nitrile intermediate is reduced to a primary amine, which is a crucial building block for the final amidation step.

  • Materials: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, Palladium on carbon (Pd/C) catalyst, Toluene, Hydrogen gas, Mixed acid anhydride.

  • Procedure:

    • In a 500 mL autoclave, combine 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (34.3 g, 0.15 mol), mixed acid anhydride (50.9 g, 0.18 mol), and 5% Pd/C catalyst (1.7 g, dry basis) in toluene (100 mL).

    • Seal the autoclave and purge with nitrogen three times.

    • Pressurize the system with hydrogen gas to 1.5 MPa.

    • Heat the reaction mixture to 20-30°C and maintain the hydrogen pressure at 1.5-2.0 MPa for 10 hours, or until hydrogen uptake ceases.

    • After the reaction, filter the mixture and neutralize the filtrate with a 5% sodium carbonate aqueous solution to a pH of 8-9.

    • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude amine, which is then converted to its hydrochloride salt.

Step 3: Synthesis of Fluopyram

The final step is an amidation reaction between the synthesized amine and 2-(trifluoromethyl)benzoyl chloride.

  • Materials: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (2.8 g, 10.73 mmol), 2-(Trifluoromethyl)benzoyl chloride (2.7 g, 12.95 mmol), Triethylamine (3.3 g, 32.19 mmol), Dichloromethane.

  • Procedure:

    • Suspend the amine hydrochloride in dichloromethane (250 mL) in a round-bottomed flask and cool in an ice bath.

    • Cautiously add a solution of triethylamine in dichloromethane.

    • Add a solution of 2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise.

    • Stir the reaction mixture for 10 minutes in the ice bath, then remove the bath and continue stirring at ambient temperature for 10 hours.[1]

    • After the reaction is complete, wash the mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under vacuum to yield crude Fluopyram. The product can be further purified by recrystallization.[1]

Quantitative Data: Fluopyram Synthesis
StepProductYieldPurity
22-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine82.5%87.8%
3FluopyramHigh>99%

G

Herbicide Synthesis: Clodinafop-Propargyl

Clodinafop-propargyl is a selective post-emergence herbicide used to control grass weeds in cereal crops. A key intermediate in its synthesis is 5-chloro-2,3-difluoropyridine, which is a derivative of this compound.

Experimental Protocol: Synthesis of Clodinafop-Propargyl

Step 1: Synthesis of Clodinafop Acid

This step involves the formation of an ether linkage between (R)-2-(p-hydroxyphenoxy)propionic acid and 5-chloro-2,3-difluoropyridine.

  • Materials: (R)-2-(p-hydroxyphenoxy)propionic acid, Caustic alkali (e.g., NaOH), 5-chloro-2,3-difluoropyridine, Water, Aprotic polar solvent (e.g., acetonitrile), Hydrochloric acid.

  • Procedure:

    • Dissolve (R)-2-(p-hydroxyphenoxy)propionic acid in a mixture of water and an aprotic polar solvent.

    • Add caustic alkali and stir at 30-60°C to form the corresponding salt.

    • Add 5-chloro-2,3-difluoropyridine and heat the reaction mixture to 70-100°C for approximately 6 hours, monitoring the reaction by HPLC.[2]

    • Once the reaction is complete, remove the solvent by distillation under reduced pressure.[2]

    • Add water to the residue and stir to dissolve. Acidify the solution with hydrochloric acid to a pH of ≤ 3.5 to precipitate the solid product.[2]

    • Filter the solid, wash with water, and dry to obtain Clodinafop acid.[2]

Step 2: Synthesis of Clodinafop-Propargyl

The final step is the esterification of Clodinafop acid with propargyl alcohol.

  • Materials: Clodinafop acid, Propargyl alcohol, Organic solvent (e.g., toluene), Esterification catalyst (e.g., sulfuric acid).

  • Procedure:

    • Dissolve the Clodinafop acid in an organic solvent.

    • Add propargyl alcohol and a catalytic amount of an esterification catalyst.

    • Heat the mixture to reflux and monitor the reaction until completion.

    • After the reaction, cool the mixture and wash with water and a basic solution to remove unreacted acid and catalyst.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain Clodinafop-propargyl.

Quantitative Data: Clodinafop-Propargyl Synthesis
StepProductYieldPurityOptical Purity
1Clodinafop Acid94.8 - 97.1%99.1 - 99.2%98.2 - 99.2%
2Clodinafop-PropargylHigh>98%>99%

G

Insecticide Synthesis: Flupyradifurone

Flupyradifurone is a butenolide insecticide that acts as an agonist of insect nicotinic acetylcholine receptors. Its synthesis involves the coupling of a substituted pyridine moiety with a butenolide ring. A key starting material is 2-chloro-5-(chloromethyl)pyridine.

Experimental Protocol: Synthesis of Flupyradifurone

Method 1: Two-Step Synthesis

Step 1: Synthesis of 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one

  • Materials: Tetronic acid, 2,2-difluoroethylamine.

  • Procedure:

    • React tetronic acid with 2,2-difluoroethylamine to produce the intermediate, 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one.

Step 2: Synthesis of Flupyradifurone

  • Materials: 4-[(2,2-difluoroethyl)amino]furan-2(5H)-one, 2-chloro-5-(chloromethyl)pyridine, Tetrahydrofuran (THF).

  • Procedure:

    • Heat the intermediate from Step 1 with 2-chloro-5-(chloromethyl)pyridine in THF under reflux to yield Flupyradifurone.[3]

Method 2: One-Pot Synthesis

  • Materials: Tetronic acid, 4-toluenesulfonic acid, N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, Toluene.

  • Procedure:

    • Combine tetronic acid (14.85 g, 148.4 mmol), 4-toluenesulfonic acid (183 mg, 1.1 mmol), and N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine (21.90 g, 106.0 mmol) in toluene (250 mL).[4]

    • Heat the mixture under reflux for 2 hours using a water separator.[4]

    • After the reaction, cool the mixture and work up to isolate Flupyradifurone.

Quantitative Data: Flupyradifurone Synthesis
MethodProductYield
1FlupyradifuroneGood
2FlupyradifuroneHigh

G

Herbicide Synthesis: Haloxyfop-P-methyl

Haloxyfop-P-methyl is the herbicidally active R-isomer of haloxyfop-methyl, used for post-emergence control of grass weeds. Its synthesis involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with the methyl ester of (R)-2-(4-hydroxyphenoxy)propionic acid.

Experimental Protocol: Synthesis of Haloxyfop-P-methyl
  • Materials: 2,3-dichloro-5-trifluoromethylpyridine, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester, Potassium carbonate, Dimethylacetamide (DMAc).

  • Procedure:

    • Dissolve 2,3-dichloro-5-trifluoromethylpyridine in a polar aprotic solvent such as dimethylacetamide.[1]

    • Add (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester and a base, such as potassium carbonate.[1] The molar ratio of 2,3-dichloro-5-trifluoromethylpyridine to the propionate is typically 1:1.1.

    • Heat the reaction mixture under a nitrogen atmosphere to form the ether linkage via nucleophilic aromatic substitution.[1]

    • After the reaction is complete, cool the mixture and remove the solvent by vacuum distillation.[1]

    • Perform an aqueous workup, including washing with acid to remove residual base and impurities.[1]

    • Wash the organic phase repeatedly with deionized water, dry it, and remove the solvent to obtain the final product.[1]

Quantitative Data: Haloxyfop-P-methyl Synthesis
StepProductYieldPurity
EtherificationHaloxyfop-P-methyl95.4%98.5%

G

References

Application Notes and Protocols for the Lithiation of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials. 3,5-Difluoropyridine is a valuable building block, and its selective functionalization via lithiation offers a powerful strategy for introducing a wide range of substituents. This document provides a detailed protocol for the directed ortho-metalation (DoM) of this compound, a process guided by the directing effect of the fluorine atoms. The protocol is based on established principles of organolithium chemistry and analogous reactions reported in the literature.

The fluorine atoms in this compound act as ortho-directing groups, facilitating the deprotonation of adjacent carbon atoms by a strong base.[1][2] The primary sites for lithiation are the C4 position, which is ortho to both fluorine atoms, and the C2/C6 positions, which are also ortho to a fluorine atom. The choice of base and reaction conditions can influence the regioselectivity of this transformation. For pyridine derivatives, it is crucial to employ conditions that favor deprotonation over nucleophilic addition of the organolithium reagent to the pyridine ring.[3] The use of hindered bases such as lithium diisopropylamide (LDA) at low temperatures is a common strategy to circumvent this side reaction.[3]

Data Presentation

The following table summarizes the key reaction parameters for the lithiation of this compound, based on general protocols for directed ortho-metalation of fluorinated aromatics and pyridines.

ParameterRecommended ConditionRationale / Notes
Substrate This compound---
Base Lithium diisopropylamide (LDA)Hindered base minimizes nucleophilic addition to the pyridine ring.[3]
n-Butyllithium (n-BuLi)Can also be used, but may lead to side products.[4]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is standard for organolithium reactions.[5]
Temperature -78 °CLow temperature is critical to ensure selectivity and stability of the lithiated intermediate.[2][3]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are highly reactive with air and moisture.[5]
Electrophile Various (e.g., DMF, aldehydes, ketones, alkyl halides)The choice of electrophile determines the functional group introduced.
Typical Yield Varies with electrophile---

Experimental Protocols

This protocol details the ortho-lithiation of this compound at the C4 position using LDA, followed by quenching with a generic electrophile.

Materials:

  • This compound

  • Anhydrous Diisopropylamine

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

  • Inert atmosphere apparatus (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

1. Preparation of LDA Solution (in situ): a. To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add diisopropylamine (1.05 equivalents) to the cooled THF. d. Slowly add n-butyllithium (1.0 equivalents) dropwise to the stirred solution. e. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Lithiation of this compound: a. In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly transfer the freshly prepared LDA solution from step 1 to the solution of this compound via cannula while maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation. The formation of the lithiated species may be indicated by a color change.

3. Electrophilic Quench: a. To the stirred solution of the lithiated this compound at -78 °C, slowly add the desired electrophile (1.1 equivalents). b. Continue stirring the reaction mixture at -78 °C for an additional 1-3 hours. c. Allow the reaction to slowly warm to room temperature and stir overnight.

4. Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether or another suitable organic solvent. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography or another appropriate method (e.g., distillation, recrystallization) to yield the desired substituted this compound.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the directed ortho-metalation and the experimental workflow for the lithiation of this compound.

Directed_Ortho_Metalation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation DFP This compound Coordination Coordination Complex DFP->Coordination Coordination Base LDA Base->Coordination Lithiated Lithiated Intermediate Coordination->Lithiated Deprotonation Product 4-Substituted-3,5-difluoropyridine Lithiated->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Directed ortho-metalation pathway.

Lithiation_Workflow Start Start Prepare_LDA Prepare LDA solution in THF at -78 °C Start->Prepare_LDA Prepare_DFP Prepare this compound solution in THF at -78 °C Start->Prepare_DFP Lithiation Add LDA solution to this compound solution at -78 °C (Stir for 1-2 hours) Prepare_LDA->Lithiation Prepare_DFP->Lithiation Quench Add Electrophile at -78 °C (Stir for 1-3 hours) Lithiation->Quench Warm Warm to Room Temperature (Stir overnight) Quench->Warm Workup Aqueous Work-up Warm->Workup Purification Purification Workup->Purification End End Purification->End

Caption: Experimental workflow for lithiation.

References

Application Notes and Protocols for the C4-Functionalization of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of 3,5-difluoropyridine at the C4 position. This privileged scaffold is of significant interest in medicinal chemistry and materials science, and its selective functionalization is crucial for the development of novel molecular entities. This document outlines three primary strategies to achieve C4-functionalization: the Minisci reaction for alkylation, Nucleophilic Aromatic Substitution (SNAr), and a metalation-capture approach.

C4-Alkylation via a Regioselective Minisci Reaction

The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles.[1] However, controlling the regioselectivity on the pyridine ring, which has reactive C2 and C4 positions, can be challenging, often leading to isomeric mixtures.[1][2] A recent advancement utilizes a removable blocking group to direct the alkylation specifically to the C4 position, offering a practical solution to this long-standing problem.[1][3]

Logical Workflow for C4-Selective Minisci Reaction

Minisci_Workflow cluster_prep Preparation cluster_reaction Minisci Reaction cluster_deprotection Deprotection Start This compound Blocking Install Maleate Blocking Group Start->Blocking Pyridinium N-Acylpyridinium Salt Blocking->Pyridinium Reaction Radical Alkylation (AgNO3, (NH4)2S2O8) Pyridinium->Reaction Alkylated C4-Alkylated Adduct Reaction->Alkylated Deprotect Remove Blocking Group (DBU) Alkylated->Deprotect Product 4-Alkyl-3,5-difluoropyridine Deprotect->Product

Caption: Workflow for the C4-selective Minisci alkylation of this compound.

Experimental Protocol: C4-Alkylation of this compound using a Maleate Blocking Group

This protocol is adapted from the procedure reported by Baran and coworkers.[1][3]

Materials:

  • This compound

  • Maleic anhydride

  • Carboxylic acid (radical precursor)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1,2-Dichloroethane (DCE)

  • Water (H₂O)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

Step 1: Formation of the N-Acylpyridinium Salt (Blocking)

  • To a solution of this compound (1.0 equiv) in a suitable solvent, add maleic anhydride (1.1 equiv).

  • Stir the mixture at room temperature until the formation of the corresponding N-acylpyridinium salt is complete (monitor by NMR or LC-MS).

  • The salt can be isolated or used directly in the next step.

Step 2: Minisci Reaction

  • In a reaction vessel, combine the N-acylpyridinium salt of this compound (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (0.2 equiv), and ammonium persulfate (2.0 equiv).[3]

  • Add a 1:1 mixture of 1,2-dichloroethane and water.[3]

  • Stir the biphasic mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., dichloromethane).

Step 3: Deprotection

  • To the crude C4-alkylated adduct dissolved in dichloromethane, add DBU (3.0 equiv).[1]

  • Stir the mixture at room temperature for 30 minutes.[1]

  • Wash the reaction mixture with 1 N NaOH to remove the maleate byproduct.

  • Separate the organic layer, dry it over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 4-alkyl-3,5-difluoropyridine.

Quantitative Data: Regioselective Minisci Reaction

The following table summarizes representative yields for the C4-alkylation of pyridines using the maleate blocking group strategy.

Pyridine SubstrateCarboxylic AcidProductYield (%)Reference
PyridineCyclohexanecarboxylic acid4-Cyclohexylpyridine75[3]
PyridinePivalic acid4-tert-Butylpyridine82[3]
3-ChloropyridineCyclohexanecarboxylic acid3-Chloro-4-cyclohexylpyridine65[3]

Nucleophilic Aromatic Substitution (SNAr) at C4

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings.[4] For this compound, the presence of the two fluorine atoms enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. To achieve selective functionalization at C4, a precursor with a suitable leaving group at this position is required.

General Mechanism for SNAr at C4

SNAr_Mechanism Start 4-Halo-3,5-difluoropyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Intermediate Product 4-Substituted-3,5-difluoropyridine Intermediate->Product Elimination Leaving_Group Halide Ion Intermediate->Leaving_Group

Caption: General mechanism for the SNAr reaction at the C4 position.

Experimental Protocol: General Procedure for SNAr

This protocol provides a general guideline for the reaction of a 4-halo-3,5-difluoropyridine with a nucleophile.

Materials:

  • 4-Halo-3,5-difluoropyridine (e.g., 4-chloro- or 4-bromo-3,5-difluoropyridine)

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • A polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Standard laboratory glassware and heating equipment

Procedure:

  • To a solution of the 4-halo-3,5-difluoropyridine (1.0 equiv) in a polar aprotic solvent, add the nucleophile (1.0-1.5 equiv) and the base (1.5-2.0 equiv).

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the nucleophile and the leaving group.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: SNAr Reactions on Fluorinated Pyridines

The following table provides examples of SNAr reactions on related fluorinated pyridine systems.

SubstrateNucleophileConditionsProductYield (%)Reference
3,5-Dichloro-2,4,6-trifluoropyridineAmmoniaNMP, 0-5 °C4-Amino-3,5-dichloro-2,6-difluoropyridine-[5]
2,4-DifluoronitrobenzeneMorpholineEtOH, heat4-(2-Fluoro-4-nitrophenyl)morpholineGood[6]

C4-Functionalization via Metalation and Capture

A significant challenge in the direct C-H functionalization of pyridine is controlling the regioselectivity, as lithiation typically occurs at the C2 position. Recent studies have demonstrated that the use of n-butylsodium (n-BuNa) allows for the selective deprotonation of pyridine at the C4 position.[7][8] The resulting 4-sodiopyridine can then be trapped with various electrophiles.

Workflow for C4-Functionalization via Sodiation

Sodiation_Workflow Start This compound Metalation Deprotonation with n-BuNa (-78 °C, THF) Start->Metalation Intermediate 4-Sodio-3,5-difluoropyridine Metalation->Intermediate Product 4-Substituted-3,5-difluoropyridine Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) (e.g., R-Br, Ar-I/ZnCl2) Electrophile->Product

Caption: Workflow for C4-functionalization via sodiation and electrophilic capture.

Experimental Protocol: C4-Alkylation and Arylation via Sodiation

This protocol is based on the work of Hsu et al.[7][8]

Materials:

  • This compound

  • n-Butylsodium (n-BuNa)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., primary alkyl bromide for alkylation; aryl iodide and ZnCl₂ for Negishi coupling)

  • Palladium catalyst and ligand for Negishi coupling (e.g., Pd₂(dba)₃ and SPhos)

  • Standard Schlenk line and syringe techniques for handling air-sensitive reagents

Procedure for C4-Alkylation:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butylsodium (1.0 equiv) in a suitable solvent.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the primary alkyl bromide (1.0 equiv) dropwise to the solution of the 4-sodiopyridine.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Procedure for C4-Arylation (Negishi Coupling):

  • Follow steps 1-4 for the generation of 4-sodio-3,5-difluoropyridine.

  • To the solution of the 4-sodiopyridine at -78 °C, add a solution of anhydrous zinc chloride (1.1 equiv) in THF to perform a transmetalation to the corresponding zincate.

  • In a separate Schlenk flask, prepare a mixture of the aryl iodide (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%) in THF.

  • Add the solution of the pyridylzincate to the catalyst mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool to room temperature, quench with saturated aqueous ammonium chloride, and perform an aqueous work-up.

  • Purify the product by column chromatography.

Quantitative Data: Metalation-Capture Strategy

The following table presents representative yields for the C4-functionalization of pyridines using the n-butylsodium metalation strategy.

Pyridine SubstrateElectrophileProductYield (%)Reference
Pyridine1-Bromooctane4-Octylpyridine85[8]
Pyridine1-Iodo-4-methoxybenzene (with ZnCl₂ and Pd catalyst)4-(4-Methoxyphenyl)pyridine82[8]
2,6-Lutidine1-Bromooctane4-Octyl-2,6-lutidine78[8]

References

Application of 3,5-Difluoropyridine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropyridine is a versatile heterocyclic building block that is increasingly finding applications in the realm of materials science. Its unique electronic properties, arising from the electron-withdrawing nature of the two fluorine atoms on the pyridine ring, make it an attractive component for the synthesis of advanced functional materials. The strategic incorporation of the this compound moiety can significantly influence the electronic, optical, and thermal properties of polymers and small molecules, paving the way for their use in organic electronics, high-performance polymers, and other specialized applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel materials.

Key Applications in Materials Science

The primary applications of this compound and its derivatives in materials science are centered on the development of:

  • High-Performance Polymers: Incorporation of the rigid and polar this compound unit into polymer backbones can enhance thermal stability, mechanical strength, and chemical resistance. These materials are candidates for applications requiring robust performance under harsh conditions.

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are utilized in the synthesis of electron-transporting materials and hosts for Thermally Activated Delayed Fluorescence (TADF) emitters. The electron-deficient nature of the pyridine ring facilitates electron injection and transport, crucial for efficient OLED performance.

  • Organic Solar Cells (OSCs): The introduction of fluorinated pyridine units into conjugated polymers can modulate the frontier energy levels (HOMO and LUMO), influencing the open-circuit voltage and overall power conversion efficiency of OSCs. It can also affect the morphology and stability of the active layer.

Data Presentation: Properties of this compound Based Materials

While specific data for polymers directly incorporating the parent this compound is limited in publicly accessible literature, the following tables summarize representative data for materials containing closely related fluorinated pyridine derivatives. This data provides insight into the expected properties of materials derived from this compound.

Table 1: Performance of OLEDs Incorporating Fluorinated Pyridine Derivatives

Emitter/Host MaterialRole in OLEDMax. External Quantum Efficiency (EQE) (%)Emission ColorReference Derivative
2,4-di(9H-carbazol-9-yl)-1-cyano-pyridineTADF Emitter9.1GreenThis compound-2-carbonitrile
bis-PXZ-PCNTADF Emitter9.8Orange-RedPyridine-3,5-dicarbonitrile

Table 2: Properties of High-Performance Polymers with Fluorinated Aromatic Units

Polymer TypeMonomersGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5%) (°C)Dielectric Constant (10 GHz)
Poly(arylene ether ketone)Trifluoromethyl-containing bisphenol, 4,4'-Difluorobenzophenone>200>520~2.84
Poly(arylene ether)N,N-diethyl-3,5-difluorobenzene sulfonamide, Bisphenol A72-142366-385Not Reported

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of materials incorporating the this compound moiety. These protocols are based on established polymerization techniques for analogous fluorinated aromatic compounds.

Protocol 1: Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution (NAS)

This protocol describes the synthesis of a poly(arylene ether) by reacting this compound with a bisphenol monomer. The electron-deficient nature of the this compound ring activates the fluorine atoms for nucleophilic displacement.

Materials:

  • This compound

  • Bisphenol A (or other bisphenol monomer)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Monomer Charging: To the three-neck flask, add this compound (1.00 eq), Bisphenol A (1.00 eq), and an excess of potassium carbonate (1.1-1.5 eq).

  • Solvent Addition: Add DMAc and toluene to the flask to achieve a solids concentration of 15-25% (w/v). The toluene acts as an azeotroping agent to remove water.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the bisphenol and potassium carbonate, as well as any residual water, will be removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.

  • Polymerization: After the removal of water, slowly increase the temperature to 160-180 °C to remove the toluene. Continue the polymerization at this temperature for 6-12 hours. The viscosity of the reaction mixture will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Characterization:

  • Structure: ¹H NMR, ¹⁹F NMR, FTIR

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Thermal Properties: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)

Protocol 2: Synthesis of Conjugated Polymers via Suzuki Coupling Polymerization

This protocol outlines the synthesis of a conjugated copolymer using a derivative of this compound (e.g., 3,5-dibromopyridine) and a diboronic ester comonomer.

Materials:

  • 3,5-Dibromopyridine (or other dihalo-derivative of this compound)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (or other diboronic ester)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃] or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a nitrogen/vacuum line.

  • Magnetic stirrer and heating plate.

  • Soxhlet extraction apparatus.

Procedure:

  • Catalyst and Monomer Preparation: In a glovebox or under a nitrogen atmosphere, add 3,5-dibromopyridine (1.00 eq), the diboronic ester comonomer (1.00 eq), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (4-8 mol%) to the reaction flask.

  • Solvent and Base Addition: Add anhydrous toluene and an aqueous solution of the base (e.g., 2M K₂CO₃) to the flask. The reaction is typically run as a two-phase system.

  • Polymerization: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the mixture.

  • End-capping: To terminate the polymerization, a small amount of a monofunctional boronic acid (e.g., phenylboronic acid) or a monofunctional aryl halide (e.g., bromobenzene) can be added, followed by stirring for a few more hours.

  • Precipitation and Purification: Cool the reaction mixture to room temperature. Separate the organic layer and concentrate it under reduced pressure. Precipitate the polymer by adding the concentrated solution to a large volume of vigorously stirred methanol.

  • Soxhlet Extraction: Collect the crude polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. The purified polymer is then extracted with a good solvent (e.g., chloroform or THF).

  • Final Precipitation and Drying: Precipitate the purified polymer from the good solvent into methanol, filter, and dry in a vacuum oven at 60-80 °C.

Characterization:

  • Structure: ¹H NMR, ¹³C NMR

  • Molecular Weight: GPC

  • Optical Properties: UV-Vis absorption and photoluminescence spectroscopy

  • Electrochemical Properties: Cyclic Voltammetry (CV)

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Poly(arylene ether)s

NAS_Workflow cluster_reactants Reactants & Solvents cluster_process Polymerization Process cluster_purification Purification Monomer1 This compound Dehydration Azeotropic Dehydration (140-150 °C) Monomer1->Dehydration Monomer2 Bisphenol A Monomer2->Dehydration Base K₂CO₃ Base->Dehydration Solvents DMAc / Toluene Solvents->Dehydration Polymerization Polymerization (160-180 °C) Dehydration->Polymerization Remove Toluene Precipitation Precipitation in Methanol/Water Polymerization->Precipitation Washing Washing with Water & Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Product Purified Poly(arylene ether) Drying->Product

Caption: Workflow for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution.

Diagram 2: Logical Relationship in Suzuki Coupling Polymerization

Suzuki_Coupling cluster_monomers Monomers cluster_catalytic_cycle Catalytic Cycle ArylHalide 3,5-Dihalo-pyridine (A-A type) OxidativeAddition Oxidative Addition of Aryl Halide to Pd(0) ArylHalide->OxidativeAddition BoronicEster Diboronic Ester (B-B type) Transmetalation Transmetalation with Boronic Ester BoronicEster->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination (C-C bond formation) Transmetalation->ReductiveElimination Catalyst Pd(0) Catalyst + Ligand + Base ReductiveElimination->Catalyst Regenerates Pd(0) Polymer Conjugated Polymer ReductiveElimination->Polymer Catalyst->OxidativeAddition

Caption: Key steps in the Suzuki coupling polymerization for conjugated polymers.

Diagram 3: Energy Level Diagram for a Generic OLED

OLED_Energy_Levels Cathode Cathode ETL Electron Transport Layer (ETL) (e.g., this compound derivative) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (ITO) Anode->HTL Hole Injection LUMO_ETL LUMO HOMO_ETL HOMO LUMO_EML LUMO HOMO_EML HOMO LUMO_HTL LUMO HOMO_HTL HOMO

Caption: Schematic energy level diagram for a multilayer OLED device.

Application Notes and Protocols for Enzymatic Reactions Involving 3,5-Difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the enzymatic reactions of 3,5-difluoropyridine derivatives, a class of compounds of significant interest in modern drug discovery. The strategic incorporation of fluorine atoms onto the pyridine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] Understanding the enzymatic fate of these derivatives is crucial for their development as therapeutic agents.

This document outlines the primary enzymatic pathways involved in the metabolism of this compound derivatives, focusing on Phase I oxidation by Cytochrome P450 (CYP) enzymes and Phase II conjugation by UDP-glucuronosyltransferases (UGTs). Detailed experimental protocols for in vitro assays using human liver microsomes (HLM) and recombinant enzymes are provided to enable researchers to assess metabolic stability, identify metabolites, and characterize enzyme kinetics.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

Cytochrome P450 enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceuticals.[3][4] For this compound derivatives, key oxidative reactions can include hydroxylation of the pyridine ring and oxidation of substituent groups. The high electronegativity of the fluorine atoms can influence the regioselectivity of these reactions.

A primary metabolic route for fluorinated pyridines is hydroxylation, which introduces a hydroxyl group onto the pyridine ring, increasing its polarity and providing a site for subsequent Phase II conjugation. N-oxidation of the pyridine nitrogen is another potential metabolic pathway.[1]

Hypothetical Metabolic Pathway for a this compound Derivative

Metabolic_Pathway_CYP450 cluster_phase1 Phase I Metabolism (CYP450) Parent This compound Derivative Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Hydroxylation Metabolite2 N-Oxide Metabolite Parent->Metabolite2 N-Oxidation

Phase I metabolism of a this compound derivative.

Phase II Metabolism: UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation

Following Phase I oxidation, the newly introduced hydroxyl groups on the this compound derivatives can undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway that attaches a glucuronic acid moiety to the substrate, significantly increasing its water solubility and facilitating its excretion from the body.[5][6]

Hypothetical Glucuronidation Pathway

Metabolic_Pathway_UGT cluster_phase2 Phase II Metabolism (UGT) Metabolite1 Hydroxylated Metabolite Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Glucuronidation

Phase II glucuronidation of a hydroxylated metabolite.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the metabolic stability and identifying the metabolites of this compound derivatives using in vitro systems.

Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow cluster_workflow In Vitro Metabolism Workflow A Incubation of This compound Derivative with Liver Microsomes/Recombinant Enzymes B Time-Point Sampling and Reaction Quenching A->B C Sample Preparation (Protein Precipitation/Extraction) B->C D LC-MS/MS Analysis C->D E Data Analysis: Metabolic Stability (t1/2, CLint) Metabolite Identification D->E

A generalized workflow for in vitro metabolism experiments.
Protocol 1: Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound derivative in HLM.

Materials:

  • Test this compound derivative

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL HLM suspension in 0.1 M potassium phosphate buffer.

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing:

    • Centrifuge the plate at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[7][8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Metabolite Identification of this compound Derivatives

Objective: To identify the potential metabolites of a this compound derivative formed in HLM.

Procedure:

  • Follow the incubation procedure from Protocol 1, with the following modifications:

    • Use a higher concentration of the test compound (e.g., 10 µM) to ensure metabolite formation at detectable levels.

    • Use a single, longer incubation time (e.g., 60 minutes).

    • Include a T=0 control (quenched immediately after adding the NADPH regenerating system) and a negative control (without NADPH).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites.[9][10]

    • Look for expected mass shifts corresponding to common metabolic reactions such as hydroxylation (+16 Da) and N-oxidation (+16 Da).

Protocol 3: Reaction Phenotyping using Recombinant CYP Enzymes

Objective: To identify the specific CYP isozymes responsible for the metabolism of a this compound derivative.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.[11][12]

  • The same reagents as in Protocol 1.

Procedure:

  • Incubate the this compound derivative (1 µM) with each individual recombinant CYP isozyme (e.g., 10-50 pmol/mL) in the presence of the NADPH regenerating system for a fixed time (e.g., 30 minutes).

  • Quench the reactions and process the samples as described in Protocol 1.

  • Analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of a specific metabolite.

  • The isozyme(s) that show the highest rate of metabolism are the primary contributors to the biotransformation of the compound.

Data Presentation

Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Metabolic Stability of a this compound Derivative in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)
This compound Derivative X 45.215.3
Verapamil (High Clearance Control)8.581.5
Warfarin (Low Clearance Control)> 120< 5.8

Table 2: Metabolite Profile of a this compound Derivative in Human Liver Microsomes

MetaboliteObserved m/zProposed Biotransformation
M1[M+H]+ + 16Monohydroxylation
M2[M+H]+ + 16N-Oxidation

Table 3: Relative Contribution of Recombinant CYP Isozymes to the Metabolism of a this compound Derivative

CYP Isozyme% Parent Remaining (at 30 min)
CYP1A295
CYP2C988
CYP2C1992
CYP2D698
CYP3A4 45
Control (no CYP)99

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific this compound derivative being tested.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,5-Difluoropyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of key intermediates of 3,5-difluoropyridine, a crucial building block in the development of novel pharmaceuticals. The following sections outline the synthetic pathways, experimental procedures, and quantitative data for the preparation of 2,4-dichloro-3,5-difluoropyridine and 3,5-difluoro-2,4-dimethoxypyridine.

Synthetic Pathway Overview

The synthesis of the target intermediates commences from commercially available pentachloropyridine. The overall synthetic route involves an initial fluorination to yield 3,5-dichloro-2,4,6-trifluoropyridine, followed by hydrolysis to 3,5-dichloro-4-fluoro-2,6-dihydroxypyridine. Subsequent reduction and chlorination afford the key intermediate 2,4-dichloro-3,5-difluoropyridine. This intermediate can then be converted to 3,5-difluoro-2,4-dimethoxypyridine via a nucleophilic substitution reaction with sodium methoxide.

Synthetic_Pathway Pentachloropyridine Pentachloropyridine Trifluoropyridine 3,5-Dichloro-2,4,6-trifluoropyridine Pentachloropyridine->Trifluoropyridine KF, Solvent Dihydroxypyridine 3,5-Dichloro-4-fluoro-2,6-dihydroxypyridine Trifluoropyridine->Dihydroxypyridine Hydrolysis Difluoropyridinone 3,5-Difluoropyridin-2,4-dione Dihydroxypyridine->Difluoropyridinone Reduction Dichlorodifluoropyridine 2,4-Dichloro-3,5-difluoropyridine Difluoropyridinone->Dichlorodifluoropyridine POCl3, DMF Dimethoxydifluoropyridine 3,5-Difluoro-2,4-dimethoxypyridine Dichlorodifluoropyridine->Dimethoxydifluoropyridine NaOMe, MeOH

Caption: Overall synthetic pathway for this compound intermediates.

Data Summary

The following table summarizes the typical yields and purity for each synthetic step at a laboratory scale, with potential for optimization during scale-up.

StepProductStarting MaterialTypical Yield (%)Purity (%)
13,5-Dichloro-2,4,6-trifluoropyridinePentachloropyridine~65-75>95
23,5-Difluoropyridin-2,4(1H,3H)-dione3,5-Dichloro-2,4,6-trifluoropyridine~70-80 (over 2 steps)>97
32,4-Dichloro-3,5-difluoropyridine3,5-Difluoropyridin-2,4(1H,3H)-dione~90-95>98
43,5-Difluoro-2,4-dimethoxypyridine2,4-Dichloro-3,5-difluoropyridine~85-90>99

Experimental Protocols

Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

This protocol describes the fluorination of pentachloropyridine using potassium fluoride.[1][2]

Materials:

  • Pentachloropyridine (PCPy)

  • Potassium Fluoride (KF), spray-dried

  • N-Methyl-2-pyrrolidone (NMP) or a mixture of an aprotic amide and an aromatic hydrocarbon (e.g., N,N-dimethylformamide and toluene)[1]

  • Toluene

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

Fluorination_Workflow Start Charge Reactor with PCPy, KF, and Solvent Heat Heat to 130-200°C Start->Heat Reaction Maintain for 4-8 hours Heat->Reaction Cool Cool to Room Temperature Reaction->Cool Filter Filter off solids Cool->Filter Distill Distill under vacuum Filter->Distill Product Collect 3,5-Dichloro-2,4,6-trifluoropyridine Distill->Product

Caption: Experimental workflow for the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine.

Procedure:

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with pentachloropyridine (1.0 eq) and spray-dried potassium fluoride (3.0-3.9 eq).[1]

  • Add the solvent (e.g., NMP or a mixture of DMF/toluene). The solvent should be anhydrous.

  • With stirring, heat the reaction mixture to the target temperature (typically between 130°C and 200°C, depending on the solvent system).[1]

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with toluene.

  • The filtrate containing the product is then subjected to fractional distillation under reduced pressure to isolate the 3,5-dichloro-2,4,6-trifluoropyridine.

Synthesis of 3,5-Difluoropyridin-2,4(1H,3H)-dione

This two-step protocol involves the hydrolysis of 3,5-dichloro-2,4,6-trifluoropyridine to an intermediate dihydroxy compound, followed by a reduction to the target dione.

Materials:

  • 3,5-Dichloro-2,4,6-trifluoropyridine

  • Aqueous base (e.g., NaOH or KOH solution)

  • Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation)

  • Acid for neutralization (e.g., HCl)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel.

Procedure:

Step 1: Hydrolysis

  • Charge the reactor with 3,5-dichloro-2,4,6-trifluoropyridine (1.0 eq) and a suitable solvent (e.g., water, or a co-solvent system).

  • Slowly add an aqueous solution of a base (e.g., 2.2 eq of NaOH) while maintaining the temperature below 50°C.

  • Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours until the hydrolysis is complete (monitored by LC-MS).

  • Cool the reaction mixture and acidify with a suitable acid to precipitate the dihydroxy intermediate.

  • Isolate the solid by filtration, wash with water, and dry.

Step 2: Reduction

  • Suspend the dried dihydroxy intermediate in a suitable solvent (e.g., water or ethanol).

  • Add the reducing agent (e.g., sodium dithionite) portion-wise, controlling the temperature.

  • Stir the reaction until complete, as monitored by TLC or LC-MS.

  • Upon completion, adjust the pH to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 3,5-difluoropyridin-2,4(1H,3H)-dione.

Synthesis of 2,4-Dichloro-3,5-difluoropyridine

This protocol describes the chlorination of 3,5-difluoropyridin-2,4(1H,3H)-dione.

Materials:

  • 3,5-Difluoropyridin-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic) or a tertiary amine base[3]

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, reflux condenser with a scrubber for acidic gases, and an addition funnel.

Procedure:

  • Charge the reactor with 3,5-difluoropyridin-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq).

  • Add a catalytic amount of DMF.

  • Slowly heat the mixture to reflux (around 110-115°C) and maintain for 2-4 hours. Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4-dichloro-3,5-difluoropyridine.

Synthesis of 3,5-Difluoro-2,4-dimethoxypyridine

This protocol details the nucleophilic substitution of the chlorine atoms in 2,4-dichloro-3,5-difluoropyridine with methoxy groups.

Materials:

  • 2,4-Dichloro-3,5-difluoropyridine

  • Sodium methoxide (NaOMe) solution in methanol or solid sodium methoxide

  • Methanol (MeOH), anhydrous

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

Methoxylation_Workflow Start Dissolve Dichlorodifluoropyridine in Methanol Add_NaOMe Add Sodium Methoxide solution Start->Add_NaOMe Reflux Reflux for 2-6 hours Add_NaOMe->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with water Cool->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by distillation or chromatography Extract->Purify Product Collect 3,5-Difluoro-2,4-dimethoxypyridine Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-difluoropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are the Halogen Exchange (Halex) reaction and the Balz-Schiemann reaction.

  • Halogen Exchange (Halex) Reaction: This method involves the substitution of halogens (typically chlorine or bromine) on a pyridine ring with fluorine. The most common starting materials are 3,5-dichloropyridine or 3,5-dibromopyridine, which are treated with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.[1][2]

  • Balz-Schiemann Reaction: This classic method for introducing fluorine to an aromatic ring involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium salt.[3][4] For this compound, this would typically start from 3,5-diaminopyridine.

Q2: What are the key safety considerations when synthesizing this compound?

A2: Several safety precautions should be taken:

  • Halogen Exchange Reactions: These reactions are often performed at high temperatures (180-240 °C) in solvents like DMSO or sulfolane.[5] Care must be taken to control the temperature to avoid runaway reactions. The reagents and solvents can be corrosive and toxic.

  • Balz-Schiemann Reaction: Diazonium salts are potentially explosive intermediates, especially when isolated in a dry state.[6][7] The thermal decomposition of these salts can be highly exothermic and should be conducted with appropriate shielding and temperature control.[6] The use of nitrosonium salts like [NO]SbF6 can avoid the isolation of the diazonium intermediate, offering a safer alternative.[3]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guides

Halogen Exchange (Halex) Reaction

Issue 1: Low or no yield of this compound.

  • Question: My halogen exchange reaction from 3,5-dichloropyridine is giving a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Halex reactions for producing this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Moisture Content: The presence of water can significantly reduce the efficiency of the fluorinating agent. Ensure that all reagents and solvents are anhydrous. Karl-Fischer titration is recommended to check the water content.[8]

    • Fluoride Source Activity: The activity of the fluoride source, particularly potassium fluoride, is crucial. Spray-dried KF or KF dispersed on CaF2 often exhibit higher reactivity.[1] Recrystallizing KF from methanol followed by drying can also enhance its activity.[1]

    • Reaction Temperature: The reaction temperature is a critical parameter. For the conversion of 3,5-dichloropyridine, temperatures in the range of 180-240 °C are typically required.[5] A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition.

    • Solvent Choice: Polar aprotic solvents such as sulfolane, dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction rate.

    • Phase-Transfer Catalyst: The use of a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the fluoride ion into the organic phase.[9] Common catalysts include quaternary ammonium salts, phosphonium salts, and crown ethers.[1][2]

Issue 2: Formation of mono-fluorinated or other isomeric byproducts.

  • Question: I am observing the formation of 3-chloro-5-fluoropyridine as a major byproduct. How can I increase the selectivity towards the desired this compound?

  • Answer: The formation of mono-fluorinated intermediates is a common issue and indicates an incomplete reaction. To drive the reaction to completion and increase the yield of the di-fluorinated product, consider the following:

    • Reaction Time and Temperature: Increase the reaction time or temperature to promote the second fluorine substitution. Stepwise temperature programming, where the reaction is held at a lower temperature initially and then raised, can sometimes be effective.

    • Molar Ratio of Fluoride Source: Ensure a sufficient excess of the fluorinating agent is used. A molar ratio of KF to 3,5-dichloropyridine of 2.5:1 or higher is often recommended.

    • Efficient Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure good contact between the substrate and the fluoride source.

Balz-Schiemann Reaction

Issue 1: Low yield and formation of tarry byproducts during thermal decomposition.

  • Question: The thermal decomposition of my 3,5-pyridinediazonium tetrafluoroborate results in a low yield of this compound and significant tar formation. How can I optimize this step?

  • Answer: The thermal decomposition of diazonium salts is a delicate step that can be prone to side reactions. Here are some strategies to improve the outcome:

    • Solvent Selection: The choice of solvent can have a significant impact on the reaction. Low- or non-polar solvents like hexane or chlorobenzene can improve the pyrolysis of aryldiazonium tetrafluoroborates and lead to higher yields of the corresponding aryl fluorides.[10] Ionic liquids have also been shown to be effective solvents, sometimes eliminating the need for a separate workup.[11]

    • Temperature Control: The decomposition temperature is critical. It should be high enough to induce the desired reaction but low enough to minimize the formation of byproducts. The optimal temperature is substrate-dependent and should be determined experimentally.

    • Counter-ion Modification: While tetrafluoroborate is the classic counter-ion, others like hexafluorophosphate (PF6-) or hexafluoroantimonate (SbF6-) have been shown to improve yields for some substrates.[3]

    • Continuous Flow Processing: Continuous flow reactors can offer better control over reaction parameters, including temperature and reaction time, which can lead to improved yields and safety, especially on a larger scale.

Issue 2: Handling of potentially explosive diazonium salt intermediate.

  • Question: I am concerned about the safety of isolating the diazonium tetrafluoroborate salt. Are there alternative procedures?

  • Answer: Yes, there are methods that avoid the isolation of the potentially hazardous diazonium salt:

    • In Situ Generation: The diazotization can be carried out using nitrosonium salts like [NO]SbF6, which allows for the in situ formation and subsequent decomposition of the diazonium salt without its isolation.[3]

    • One-Pot Procedures: Some methodologies have been developed for a one-pot process where the diazotization and fluoro-dediazoniation occur in the same reaction vessel, thus obviating the need to handle the isolated diazonium salt.

Data Presentation

Table 1: Comparison of Fluorinating Agents and Conditions for Halogen Exchange Reaction.

Starting MaterialFluorinating AgentSolventTemperature (°C)CatalystYield (%)Reference
3,5-dichloropyridineKFSulfolane/DMPU180-240Optional-[5]
2,3,5-trichloropyridineKFNMP or Sulfolane180-210Phosphonium salt~40[12]
2,3,5-trichloropyridineCsF/KFSulfolane/DMSO145 then 190-90 (of 5-chloro-2,3-difluoropyridine)[13]
PolychloropyridinesKFAprotic amide/Aromatic hydrocarbon90-170Phase Transfer Catalyst--

Table 2: Influence of Solvent on the Thermal Balz-Schiemann Reaction.

Diazonium SaltSolventTemperature (°C)Time (h)Yield (%)Reference
Benzenediazonium tetrafluoroborateChlorobenzene6016-[10][14]
Benzenediazonium tetrafluoroborateHexane6016-[10][14]
Aryldiazonium tetrafluoroboratesIonic Liquid85-1004-668-93.2[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange from 3,5-Dichloropyridine (General Procedure)

  • Drying of Reagents: Dry potassium fluoride (KF) under vacuum at 120 °C for at least 4 hours before use. Ensure the solvent (e.g., sulfolane) is anhydrous.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 3,5-dichloropyridine (1.0 eq) and anhydrous KF (2.5-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., sulfolane) to the flask. If using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq), add it at this stage.

  • Reaction: Heat the reaction mixture to 180-220 °C with vigorous stirring. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by distillation under reduced pressure. Alternatively, the reaction mixture can be poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Protocol 2: Synthesis of an Aryl Fluoride via the Balz-Schiemann Reaction (General Procedure)

  • Diazotization: Dissolve the corresponding aromatic amine (e.g., 3,5-diaminopyridine) in an aqueous solution of fluoroboric acid (HBF4). Cool the solution in an ice bath.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO2) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Isolation of Diazonium Salt (Optional and with extreme caution): The precipitated diazonium tetrafluoroborate salt can be collected by filtration, washed with cold water, cold methanol, and then diethyl ether, and dried under vacuum. Warning: Diazonium salts can be explosive when dry.

  • Thermal Decomposition: The diazonium salt is then subjected to thermal decomposition. This can be done by gently heating the solid salt until nitrogen evolution ceases. Alternatively, the decomposition can be carried out in a suitable high-boiling inert solvent.

  • Isolation and Purification: The resulting aryl fluoride is isolated by distillation or extraction and purified by standard methods such as fractional distillation or chromatography.

Visualizations

Halex_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_pyridine 3,5-Dichloropyridine or 3,5-Dibromopyridine reaction Heating (180-240°C) with vigorous stirring start_pyridine->reaction start_fluoride Anhydrous KF or CsF start_fluoride->reaction start_solvent Polar Aprotic Solvent (e.g., Sulfolane, DMSO) start_solvent->reaction start_catalyst Phase-Transfer Catalyst (Optional) start_catalyst->reaction workup Distillation or Aqueous Workup & Extraction reaction->workup purification Fractional Distillation workup->purification end_product This compound purification->end_product

Caption: Workflow for the Halogen Exchange (Halex) synthesis of this compound.

Balz_Schiemann_Workflow cluster_start Starting Materials cluster_diazotization Diazotization cluster_decomposition Decomposition cluster_workup Workup & Purification start_amine 3,5-Diaminopyridine diazotization Diazotization at low temperature (< 5°C) start_amine->diazotization start_acid Fluoroboric Acid (HBF4) start_acid->diazotization start_nitrite Sodium Nitrite (NaNO2) start_nitrite->diazotization diazonium_salt 3,5-Pyridinediazonium tetrafluoroborate (intermediate) diazotization->diazonium_salt decomposition Thermal Decomposition diazonium_salt->decomposition workup Distillation or Extraction decomposition->workup purification Purification workup->purification end_product This compound purification->end_product

Caption: Workflow for the Balz-Schiemann synthesis of this compound.

Troubleshooting_Yield start Low Yield in this compound Synthesis q_method Which synthetic route are you using? start->q_method halex Halogen Exchange q_method->halex Halex balz Balz-Schiemann q_method->balz Balz-Schiemann q_halex_water Is moisture rigorously excluded? halex->q_halex_water q_balz_decomp Are you observing tar formation during decomposition? balz->q_balz_decomp halex_water_yes Check fluoride source activity and reaction parameters. q_halex_water->halex_water_yes Yes halex_water_no Dry all reagents and solvents thoroughly. q_halex_water->halex_water_no No balz_decomp_yes Optimize decomposition temperature and consider alternative solvents. q_balz_decomp->balz_decomp_yes Yes balz_decomp_no Check diazotization conditions and purity of starting amine. q_balz_decomp->balz_decomp_no No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 3,5-Difluoropyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-difluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the functionalization of this compound?

A1: The primary side reactions depend on the type of functionalization being performed. Key issues include:

  • Poor Regioselectivity in Lithiation/Metalation: Deprotonation can occur at C4 or C2, leading to mixtures of isomers. The outcome is highly sensitive to the base, solvent, and temperature.

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: While often the desired reaction, strong nucleophiles can lead to undesired displacement of the fluoride ions, sometimes resulting in complex mixtures or polymerization.

  • Protodeboronation in Suzuki-Miyaura Coupling: The boronic acid or ester can be cleaved by acidic protons in the reaction medium, leading to the formation of the starting this compound and reducing the yield of the desired cross-coupled product.[1][2]

  • Homocoupling of Boronic Esters: In Suzuki-Miyaura reactions, the boronic ester can couple with itself, forming a biphenyl-type byproduct.

  • Competitive C-H Activation Pathways: In transition-metal-catalyzed C-H functionalization, achieving high regioselectivity can be challenging, with potential for activation at multiple sites on the pyridine ring.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Question: My lithiation of this compound with an organolithium base is giving a mixture of C4- and C2-functionalized isomers. How can I improve selectivity?

Answer: The regioselectivity of this compound lithiation is a well-known challenge. The fluorine atoms direct deprotonation to the C4 position, but the pyridine nitrogen directs to the C2 position. The balance between these directing effects is influenced by several factors.

Troubleshooting Steps:

  • Choice of Base: Sterically hindered bases like Lithium diisopropylamide (LDA) or sec-BuLi often favor deprotonation at the less hindered C4 position. In contrast, n-BuLi may show less selectivity.

  • Solvent and Additives: The choice of solvent is critical. Ethereal solvents like THF or Et₂O are standard. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can alter the aggregation state and reactivity of the organolithium reagent, thereby influencing regioselectivity.[4]

  • Temperature Control: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control. Allowing the reaction to warm prematurely can lead to isomerization or decomposition of the lithiated intermediate.

Below is a diagram illustrating the competing lithiation pathways.

G cluster_start Starting Material cluster_pathways Competing Lithiation Pathways cluster_products Products after Electrophile Quench Start This compound Base Organolithium Base (e.g., LDA, n-BuLi) Start->Base + C4_Lithiation C4-Lithiation (Kinetically Favored) Base->C4_Lithiation Path A (F-directed) C2_Lithiation C2-Lithiation (Thermodynamically Favored) Base->C2_Lithiation Path B (N-directed) Product_C4 C4-Functionalized Product C4_Lithiation->Product_C4 Product_C2 C2-Functionalized Product C2_Lithiation->Product_C2 + Electrophile (E+)

Caption: Competing pathways in the directed metalation of this compound.

Issue 2: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with a 3,5-difluoropyridinyl boronic ester and experiencing low yields of my desired product. What are the likely causes and solutions?

Answer: Low yields in Suzuki-Miyaura couplings involving electron-deficient heterocycles like this compound are often due to side reactions involving the boronic ester or catalyst inhibition.

Troubleshooting Workflow:

The following workflow can help diagnose and resolve common issues.

G cluster_analysis Potential Side Products Identified cluster_solutions Corrective Actions start Low Yield Observed check_lcms Analyze Crude Reaction Mixture by LC-MS start->check_lcms protodeboronation Protodeboronation Product (this compound) check_lcms->protodeboronation homocoupling Homocoupling Product (Bipyridine) check_lcms->homocoupling no_reaction Starting Materials Unchanged check_lcms->no_reaction sol_proto Use Anhydrous Solvent and a Stronger, Non-nucleophilic Base (e.g., Cs₂CO₃, K₃PO₄) protodeboronation->sol_proto sol_homo Optimize Catalyst/Ligand Ratio and Temperature homocoupling->sol_homo sol_inactive Screen Different Pd Catalysts and Ligands (e.g., Pd(dppf)Cl₂) no_reaction->sol_inactive

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Quantitative Data Summary:

The choice of base and solvent can significantly impact the yield by minimizing side reactions. While specific data for this compound is sparse, general trends in Suzuki couplings provide guidance.

Problem Condition Typical Base Solvent Observed Side Reaction Expected Yield Improvement
Low YieldAqueous/protic conditionsNa₂CO₃Dioxane/H₂OProtodeboronation[1]Moderate to High
Low YieldAnhydrous conditionsK₃PO₄TolueneReduced ProtodeboronationHigh
Catalyst InactivityStandard Pd(PPh₃)₄CsFDMEStarting material remainsCatalyst/ligand screening needed

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Lithiation and Electrophilic Quench of this compound

This protocol is a representative example and may require optimization for specific electrophiles.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, argon-purged flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the chosen electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired functionalized product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for coupling heteroaryl halides and may require optimization.[5]

Materials:

  • 3,5-Difluoro-4-(pinacolboryl)pyridine (or other relevant isomer)

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane)

  • Water (if using aqueous conditions)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 3,5-difluoropyridinyl boronic ester (1.0 equiv), aryl halide (1.2 equiv), Pd(dppf)Cl₂ (3-5 mol%), and K₃PO₄ (2.0-3.0 equiv).

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification Challenges of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the purification of fluorinated pyridine compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Chromatography

Question: I am having trouble separating diastereomers of my fluorinated pyridine derivative; they are co-eluting during column chromatography. What can I do?

Answer: Separating diastereomers can be a significant challenge. Here are several strategies you can employ:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with various solvent systems. A switch in solvent polarity or the type of interaction (e.g., using dichloromethane instead of ethyl acetate) can sometimes improve resolution.[1]

    • Column Dimensions: Employing a longer and narrower column increases the number of theoretical plates, which can enhance separation.[1]

    • Gradient Elution: A shallow and slow solvent gradient can be effective in resolving closely eluting compounds.[1]

  • Alternative Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a chiral stationary phase, offers significantly higher resolution than standard column chromatography.[1]

    • Supercritical Fluid Chromatography (SFC): In some cases, SFC can provide superior separation of isomers compared to HPLC.[1]

  • Chemical Derivatization: If your diastereomers possess a suitable functional group (e.g., hydroxyl or amine), you can derivatize them with a chiral reagent. This creates diastereomeric adducts that may be more easily separated by chromatography. The chiral auxiliary can be removed after separation.[1]

  • Recrystallization: Fractional crystallization can sometimes be utilized to separate diastereomers. This often involves a trial-and-error approach of screening different solvents.[1]

Question: My fluorinated pyridine derivative appears to be decomposing on the silica gel column. I suspect the elimination of hydrogen fluoride (HF). How can I prevent this?

Answer: The acidic nature of standard silica gel can indeed promote the elimination of HF from certain fluorinated compounds. Here are some solutions:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). Pack the column with this neutralized slurry and add the same percentage of triethylamine to your elution solvent.[1]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[1]

    • End-capped Silica Gels: These are less acidic and may prevent decomposition.

Crystallization

Question: My fluorinated pyridine derivative is an oil and will not crystallize. What are my options?

Answer: Inducing crystallization from an oil can be challenging, but several techniques can be attempted:

  • Trituration: Stir the oil with a solvent in which it is insoluble (e.g., hexanes, pentane, or diethyl ether). This can sometimes induce crystallization.

  • Seed Crystals: If you have ever managed to form even a small amount of solid, using it as a seed crystal in a supersaturated solution can initiate crystallization.

  • Chromatography: If crystallization fails, column chromatography is the most common alternative for purifying oily compounds.

Impurity Removal

Question: What are the most common impurities I might encounter during the synthesis of fluorinated pyridine derivatives?

Answer: The types of impurities are highly dependent on the synthetic route used:

  • From Electrophilic Fluorination (e.g., using Selectfluor®): Common impurities include unreacted starting material, regioisomers, diastereomers (if a chiral center is present or formed), and byproducts from the fluorinating agent.[1]

  • From Reactions Using Pyridine as a Solvent or Reagent: Residual pyridine is a very common impurity.

  • From Metal-Catalyzed Reactions (e.g., Rhodium-catalyzed synthesis): Residual metal catalyst, ligands, and byproducts from side reactions are potential impurities.

Question: How can I effectively remove the Selectfluor® reagent and its byproducts from my reaction mixture?

Answer: Selectfluor® and its byproducts are ionic salts, which generally simplifies their removal from non-polar to moderately polar organic compounds.

  • Aqueous Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Then, extract your product into an organic solvent like ethyl acetate or dichloromethane. The byproducts of Selectfluor® will remain in the aqueous layer.[1]

  • Filtration through a Plug of Basic Alumina: After the reaction, you can filter the mixture through a short plug of basic alumina, eluting your product with a suitable organic solvent. The ionic byproducts will be retained on the alumina.[1]

Question: How can I remove residual pyridine from my sample?

Answer: Residual pyridine can often be removed during the aqueous workup phase.

  • Acidic Wash: Washing the organic layer with a dilute acidic solution (e.g., 1N HCl) will protonate the pyridine, forming a water-soluble salt that can be extracted into the aqueous phase. This method is suitable for acid-stable target compounds.[1]

  • Copper Sulfate Wash: For compounds that are sensitive to acid, washing with a 10% aqueous copper sulfate solution is an effective alternative. Pyridine forms a complex with copper, and this complex partitions into the aqueous layer.[2]

  • Azeotropic Removal: Repeatedly concentrating the reaction mixture from a solvent like toluene can remove traces of pyridine through azeotropic distillation.[2]

Data Presentation

The following table provides an illustrative comparison of common purification methods for a hypothetical fluorinated pyridine derivative. Actual results will vary depending on the specific compound and impurities.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Column Chromatography 75>9880Effective for removing most impurities, but can be time-consuming.[1]
Recrystallization 75>9965Can yield very high purity but often with lower yield compared to chromatography. Requires a suitable solvent.[1]
Acid-Base Extraction 759095Effective for removing basic or acidic impurities, but may not remove neutral byproducts.[1]
Preparative HPLC 75>99.550Provides the highest purity but is often associated with lower yields and is more expensive.[1]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Fluorinated Pyridine Derivative

  • TLC Analysis: Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for your product is around 0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. For poorly soluble compounds, a dry loading method can be used.[1]

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. A flash chromatography system can be used for a more rapid and efficient separation.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Removal of Residual Pyridine via Acidic Wash

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1N HCl). This will protonate the pyridine, making it soluble in the aqueous layer.[1]

  • Separation: Separate the aqueous layer containing the pyridinium salt.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Removal of Selectfluor® and its Byproducts

  • Quenching: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. The Selectfluor® byproducts will remain in the aqueous layer.[1]

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., Na2S2O3 wash for Selectfluor® removal) Crude_Mixture->Aqueous_Workup Organic_Layer Organic Layer Aqueous_Workup->Organic_Layer Column_Chromatography Column Chromatography Organic_Layer->Column_Chromatography Recrystallization Recrystallization Organic_Layer->Recrystallization Pure_Product Pure Fluorinated Pyridine Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the purification of fluorinated pyridine derivatives.

Troubleshooting_Chromatography cluster_solutions1 Solutions for Co-elution cluster_solutions2 Solutions for Decomposition Start Poor Separation in Column Chromatography Issue1 Co-elution of Diastereomers Start->Issue1 Issue2 Product Decomposition (HF Elimination) Start->Issue2 Sol1_1 Optimize Solvent System Issue1->Sol1_1 Sol1_2 Use Longer/Narrower Column Issue1->Sol1_2 Sol1_3 Switch to HPLC/SFC Issue1->Sol1_3 Sol2_1 Neutralize Silica Gel (e.g., with Triethylamine) Issue2->Sol2_1 Sol2_2 Use Alternative Stationary Phase (e.g., Alumina) Issue2->Sol2_2

Caption: Troubleshooting logic for common column chromatography issues.

Signaling_Pathway_Inhibition cluster_pathway Simplified Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Fluorinated_Pyridine Fluorinated Pyridine Inhibitor Fluorinated_Pyridine->Inhibition

Caption: Role of a fluorinated pyridine as a kinase inhibitor in a signaling pathway.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of 3,5-difluoropyridine. The following sections offer insights into controlling regioselectivity in various reaction types, complete with data tables, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in reactions of this compound?

A1: The regiochemical outcome of reactions on this compound is primarily dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom creates a highly electron-deficient ring. This generally deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution and deprotonation (lithiation).

  • Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the activating nitrogen atom (C2, C4, C6) are the most susceptible to nucleophilic attack. In this compound, the C4 position is generally the most activated, followed by the C2 and C6 positions.

  • Directed ortho-Metalation (DoM): The fluorine atoms can act as weak directing groups for lithiation, and the pyridine nitrogen itself can direct metalation to the C2 and C6 positions. The acidity of the C-H bonds is enhanced at the positions flanked by the electron-withdrawing fluorine atoms, making the C2, C4, and C6 positions the most likely sites for deprotonation.

  • Electrophilic Aromatic Substitution (EAS): This type of reaction is generally very difficult on this compound due to the strong deactivating effects of the fluorine atoms and the pyridine nitrogen. If a reaction does occur, it would be expected at the C4 position, which is the least deactivated site.

Q2: I am getting a mixture of isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in SNAr reactions with this compound often requires careful control of reaction conditions. To favor substitution at a specific position, consider the following:

  • Favoring C4-Substitution: This is often the kinetically and thermodynamically favored position for nucleophilic attack. Using less reactive nucleophiles and milder reaction conditions can often increase selectivity for the C4 position.

  • Favoring C2/C6-Substitution: To achieve substitution at the C2 or C6 positions, a common strategy is to first perform a directed ortho-metalation (DoM) to generate a nucleophilic site at these positions, which can then react with an electrophile. Alternatively, if a suitable leaving group is present at the C2 or C6 position of a substituted this compound, SNAr can occur at these sites.

Q3: Electrophilic aromatic substitution (EAS) on my this compound substrate is not working. What can I do?

A3: Electrophilic aromatic substitution on this compound is inherently challenging due to the severe electron deficiency of the pyridine ring.[1] Standard EAS conditions are often ineffective. Here are some strategies to consider:

  • Use of Pyridine N-oxide: Oxidation of the pyridine nitrogen to an N-oxide can increase the electron density of the ring system, making it more susceptible to electrophilic attack. The N-oxide can later be removed by reduction.

  • Harsh Reaction Conditions: Employing highly reactive electrophilic reagents and forcing conditions (e.g., high temperatures, strong acids) may promote the reaction, although this can also lead to decomposition.

  • Alternative Strategies: If direct EAS is unsuccessful, consider a multi-step approach. For instance, a directed ortho-metalation followed by reaction with an electrophile can achieve the desired substitution pattern.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Troubleshooting Suggestion
Insufficiently activated ring While this compound is activated, additional electron-withdrawing groups can enhance reactivity. If your substrate has electron-donating groups, the reaction may be sluggish.
Poor leaving group Fluorine is an excellent leaving group in SNAr reactions. If you are attempting to displace a different leaving group, its ability to depart may be the issue.
Weak nucleophile The nucleophile must be strong enough to attack the electron-deficient ring. Consider using a stronger nucleophile or converting a neutral nucleophile to its more reactive anionic form (e.g., using a base to deprotonate an alcohol to an alkoxide).
Inappropriate solvent Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).
Low reaction temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature.
Problem 2: Lack of Regioselectivity in Directed ortho-Metalation (DoM)
Possible Cause Troubleshooting Suggestion
Inappropriate lithiating agent The choice of organolithium reagent is critical. For selective deprotonation at the C2/C6 positions, a hindered base like Lithium Diisopropylamide (LDA) is often preferred to minimize nucleophilic addition to the pyridine ring.[2] n-Butyllithium (n-BuLi) can sometimes lead to a mixture of products or addition at the C4 position.
Reaction temperature DoM reactions are typically carried out at low temperatures (-78 °C) to control the regioselectivity and prevent side reactions. Ensure your reaction is sufficiently cooled.
Presence of other directing groups If your this compound substrate contains other functional groups, they may compete with the fluorine atoms and the pyridine nitrogen in directing the lithiation.
Equilibration of lithiated species The initially formed lithiated species may not be the most thermodynamically stable. Allowing the reaction to warm up or stir for extended periods could lead to equilibration and a loss of regioselectivity.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound
Nucleophile Position of Substitution Product Yield (%) Reference
AmmoniaC44-Amino-3,5-difluoropyridine-[3][4]
HydrazineC22-Hydrazino-3,5-difluoropyridine-[5][6]
Sodium MethoxideC44-Methoxy-3,5-difluoropyridine-[7]
PiperidineC44-(Piperidin-1-yl)-3,5-difluoropyridine-General reactivity pattern
ThiophenolC44-(Phenylthio)-3,5-difluoropyridine-General reactivity pattern
Table 2: Regioselectivity in Directed ortho-Metalation of 3,5-Difluorotoluene (a close analog)
Base Position of Lithiation Electrophile (E+) Product Typical Yield (%) Reference
LDAC2 (ortho to both F)Generic (E)2-E-3,5-difluorotoluene~68[8]
n-BuLiBenzylic (CH₂Li)Generic (E)1-(3,5-Difluorophenyl)-1-E-ethaneVaries[8]

Note: This data is for 3,5-difluorotoluene and serves as a strong model for the expected regioselectivity in the lithiation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-difluoropyridine via SNAr

This protocol is a general procedure based on the reactivity of polyfluorinated pyridines.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Pressure vessel

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add aqueous ammonia (excess, e.g., 10-20 eq).

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-amino-3,5-difluoropyridine.

Protocol 2: Directed ortho-Metalation (DoM) of this compound at C2/C6

This protocol is adapted from the lithiation of the analogous 3,5-difluorotoluene.[8]

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Dry ice/acetone bath

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.05 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at this temperature for 1-2 hours.

  • Quenching: Slowly add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, and then gradually warm to room temperature overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the 2-substituted-3,5-difluoropyridine.

Mandatory Visualization

Regioselectivity_SNAr cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Nucleophile Nucleophile C4_Substituted 4-Substituted-3,5-difluoropyridine (Major Product) Nucleophile->C4_Substituted Favored Pathway (Electronic Activation) C2_C6_Substituted 2/6-Substituted-3,5-difluoropyridine (Minor Product) Nucleophile->C2_C6_Substituted Less Favored Pathway Solvent Solvent Temperature Temperature

Caption: Regioselectivity in Nucleophilic Aromatic Substitution of this compound.

Regioselectivity_DoM cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Base Base C2_C6_Substituted 2/6-Substituted-3,5-difluoropyridine (Major Product with DoM) Base->C2_C6_Substituted Directed ortho-Metalation (DoM) (e.g., LDA) C4_Substituted 4-Substituted-3,5-difluoropyridine (Potential with different base) Base->C4_Substituted Potential Lithiation at C4 (e.g., n-BuLi) Electrophile Electrophile C2_C6_Substituted->Electrophile Quench C4_Substituted->Electrophile Quench

Caption: Regioselectivity in Directed ortho-Metalation of this compound.

Reaction_Decision_Tree Start Desired Substitution Position? C4_Position C4 Position Start->C4_Position C2_C6_Position C2/C6 Position Start->C2_C6_Position SNAr Nucleophilic Aromatic Substitution (SNAr) - Use a suitable nucleophile - Polar aprotic solvent - Elevated temperature C4_Position->SNAr Yes EAS Electrophilic Aromatic Substitution (EAS) - Inherently difficult - Consider N-oxide activation - Harsh conditions may be required C4_Position->EAS No (Electrophile) DoM Directed ortho-Metalation (DoM) - Use a hindered base (e.g., LDA) - Low temperature (-78 °C) - Quench with an electrophile C2_C6_Position->DoM Yes

Caption: Decision tree for regioselective functionalization of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-Difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3,5-difluoropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many of my this compound derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this compound derivatives often stems from their molecular structure. These compounds typically possess a rigid, planar aromatic core which, combined with the lipophilic nature of the fluorine atoms, can lead to strong crystal lattice energy and unfavorable interactions with water. High melting points are often indicative of low solubility.

Q2: What are the initial steps I should take to solubilize a new this compound derivative for an in vitro assay?

A2: For initial in vitro experiments, creating a concentrated stock solution in an organic solvent is a common practice.

  • Co-solvency : Start by dissolving the compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF). This stock solution can then be serially diluted into your aqueous assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can affect biological readouts.

  • pH Adjustment : The pyridine nitrogen in the core structure is weakly basic. Lowering the pH of the aqueous medium can protonate this nitrogen, forming a more soluble salt. Conversely, if your derivative has acidic functional groups, increasing the pH may enhance solubility. The degree of ionization and its effect on solubility is dependent on the compound's pKa.[1]

  • Gentle Heating and Sonication : In some cases, gentle warming and sonication can help overcome the activation energy barrier to dissolution. However, this may lead to the formation of a supersaturated and potentially unstable solution.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

A3:

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions (e.g., temperature, pH) to form a stable, saturated solution.

  • Kinetic solubility is the concentration of a compound that can be dissolved from a solid form (often rapidly from a DMSO stock) in an aqueous buffer before it precipitates over a given time.

This distinction is critical because a compound might appear soluble in a short-term kinetic assay but will precipitate over longer incubation periods, leading to inaccurate and irreproducible results. For formulation development and predicting in vivo behavior, understanding the thermodynamic solubility is essential.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound precipitates out of solution during an experiment. The aqueous buffer is saturated, or the compound has low thermodynamic solubility. The final concentration of the organic co-solvent may be too low.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if compatible with the assay. - Lower the final concentration of the compound. - Re-evaluate the pH of the buffer to see if it can be adjusted to favor the ionized, more soluble form of the compound. - Consider using a formulation strategy such as cyclodextrin complexation to increase apparent solubility.
Inconsistent results between experimental batches. - Variability in the solid form (polymorphism) of the compound. - Precipitation of the compound during the experiment. - Degradation of the compound in the assay medium.- Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). - Perform a time-course study to check for precipitation. - Assess the chemical stability of your compound under the experimental conditions using HPLC.
Low oral bioavailability in animal studies despite good in vitro activity. - Poor aqueous solubility leading to low dissolution in the gastrointestinal tract. - Low permeability across the intestinal wall. - First-pass metabolism.- Improve aqueous solubility through formulation strategies like solid dispersions or salt formation. - For highly lipophilic compounds, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). - Investigate potential metabolic liabilities of the compound.

Data on Solubility Enhancement

The following table provides a representative example of how a solubility enhancement technique, such as the formation of an amorphous solid dispersion, can significantly improve the aqueous solubility of a poorly soluble compound. While specific data for a this compound derivative is not publicly available, the data for Indomethacin, a well-studied poorly soluble drug, illustrates the potential magnitude of improvement.

CompoundFormulationAqueous Solubility (µg/mL)Fold Increase
IndomethacinCrystalline Drug~1.0-
Indomethacin in 1:1 Solid Dispersion with Lactose (co-ground)Amorphous Solid Dispersion~2.762.76

This data is illustrative and the actual fold increase for a specific this compound derivative may vary.[2]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by the Solvent Evaporation Method

This protocol describes a general procedure for preparing an amorphous solid dispersion to enhance the solubility of a poorly water-soluble this compound derivative.

Objective: To prepare an amorphous solid dispersion of a this compound derivative with a hydrophilic polymer to improve its aqueous solubility and dissolution rate.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose acetate succinate (HPMCAS))

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Preparation of the Drug-Polymer Solution:

    • Accurately weigh the this compound derivative and the chosen polymer in a desired weight ratio (e.g., 1:1, 1:2, 1:4).

    • Dissolve both components in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue until a thin film or solid mass is formed on the wall of the flask.

  • Drying:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at a temperature sufficient to remove any residual solvent (e.g., 40-50 °C) for 24-48 hours, or until a constant weight is achieved.

  • Post-Processing:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve of appropriate mesh size to ensure particle size uniformity.

    • Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

Characterization: The successful formation of an amorphous solid dispersion should be confirmed by techniques such as DSC (disappearance of the drug's melting endotherm) and PXRD (absence of crystalline peaks).

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of a this compound derivative in a specific aqueous buffer.

Materials:

  • This compound derivative (as a solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-performance liquid chromatography (HPLC) system for concentration analysis

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid this compound derivative to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the pre-warmed aqueous buffer to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker within a temperature-controlled incubator.

    • Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated HPLC method.

  • Calculation:

    • Calculate the equilibrium solubility of the compound in the buffer, taking into account any dilution factors. The experiment should be performed in triplicate.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Enhancement and Evaluation

The following diagram illustrates a typical workflow for addressing the solubility of a poorly soluble this compound derivative.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Analysis cluster_3 Outcome A Poorly Soluble This compound Derivative B Formulation Strategies A->B Address with C Salt Formation B->C D Solid Dispersion B->D E Co-solvents B->E F Lipid-Based Systems B->F G Prepare Formulation D->G H Equilibrium Solubility (Shake-Flask) G->H Evaluate I Solid-State Characterization (DSC, PXRD) G->I Evaluate J In Vitro Dissolution G->J Evaluate K Enhanced Solubility & Bioavailability H->K J->K

Caption: Workflow for improving the solubility of this compound derivatives.

Relevant Signaling Pathways for this compound Derivatives

Many this compound derivatives are investigated as kinase inhibitors in oncology. The following diagrams depict two key signaling pathways often targeted by such inhibitors: the BRAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

BRAF/MEK/ERK (MAPK) Signaling Pathway

BRAF_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative (BRAF Inhibitor) Inhibitor->BRAF

Caption: Inhibition of the BRAF/MEK/ERK pathway by a representative inhibitor.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Growth Cell Growth, Metabolism, Survival mTOR->Growth Inhibitor This compound Derivative (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

References

preventing decomposition of 3,5-Difluoropyridine on scale-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Difluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the decomposition of this compound during scale-up?

A1: The primary challenges in scaling up reactions involving this compound often relate to thermal control and the presence of reactive species. Key factors include:

  • Localized Hotspots: Poor heat transfer in large reactors can lead to localized high temperatures, which can initiate or accelerate decomposition pathways. Many pyridine syntheses are exothermic, making effective heat management crucial.[1][2]

  • Presence of Nucleophiles or Strong Bases: Residual nucleophiles or bases from a previous synthetic step can react with the electron-deficient pyridine ring, especially at elevated temperatures.

  • Incompatible Materials: Contact with strong oxidizing agents should be avoided.[3][4]

  • Atmospheric Moisture and Oxygen: While generally stable, prolonged exposure to atmospheric conditions, especially at higher temperatures, can potentially lead to degradation.

  • Catalyst Residues: Residual catalysts from preceding synthetic steps can become reactive under different conditions and promote side reactions or decomposition.

Q2: What are the recommended storage and handling conditions for this compound to minimize decomposition?

A2: To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Handling: Handle in a well-ventilated place.[3] Avoid contact with skin and eyes.[3] Use non-sparking tools and take precautionary measures against static discharge.

Q3: What are the likely decomposition pathways for this compound?

A3: While specific studies on this compound are limited, potential decomposition pathways can be inferred from the chemistry of pyridines and fluorinated aromatic compounds. Thermal decomposition of pyridine can proceed via radical pathways, initiated by the formation of pyridyl radicals.[5] For this compound, high temperatures could potentially lead to:

  • Nucleophilic Aromatic Substitution: If strong nucleophiles are present, they could displace one of the fluorine atoms.

  • Polymerization/Oligomerization: At elevated temperatures, pyridine derivatives can undergo complex reactions leading to the formation of polymeric materials.

  • Ring Opening: Extreme conditions could lead to the cleavage of the pyridine ring.

Q4: How can I detect and quantify the decomposition of this compound in my sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify the parent compound and any degradation products.[4][6] Such a method should be able to separate the this compound peak from all potential impurity and degradant peaks.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the scale-up of reactions involving this compound.

Problem ID Issue Possible Causes Suggested Solutions
D-001 Appearance of unknown impurities in the final product after scale-up. - Inefficient heat transfer leading to localized overheating and thermal decomposition.[1][2]- Presence of residual reagents or catalysts from previous steps.- Extended reaction times at elevated temperatures.- Optimize the reactor's heating and cooling system to ensure uniform temperature distribution.[2]- Improve agitation to prevent the formation of hot spots.[2]- Ensure complete removal of reagents and catalysts from previous steps through appropriate work-up and purification procedures.- Monitor the reaction progress closely to avoid unnecessarily long reaction times.
D-002 Lower than expected yield of the desired product containing the 3,5-difluoropyridyl moiety. - Decomposition of the this compound starting material or product.- Sub-optimal reaction conditions (temperature, pressure, solvent).- Catalyst deactivation.[1][2]- Perform a forced degradation study on your this compound to understand its stability under your reaction conditions.- Re-optimize reaction parameters at a smaller scale before proceeding with the full-scale reaction.- If using a catalyst, ensure it is active and consider catalyst loading as a parameter for optimization.
D-003 Discoloration of the reaction mixture or final product. - Formation of colored degradation products or polymeric materials due to excessive heat or presence of impurities.- Lower the reaction temperature if possible.[2]- Purify the starting materials to remove any impurities that might act as catalysts for decomposition.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7][8]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and a suitable buffer (e.g., phosphate or acetate)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with the mobile phase.

    • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. Prepare a ~100 µg/mL solution of the solid sample in the mobile phase.

    • Photolytic Degradation: Expose a solution of this compound (~100 µg/mL in the mobile phase) and a solid sample to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the degradation products.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis1N HCl, 80°C, 24h
Base Hydrolysis1N NaOH, 80°C, 24h
Oxidation3% H₂O₂, Room Temperature, 24h
Thermal (Solid)105°C, 48h
Thermal (Solution)80°C, 24h
PhotolyticUV light (254 nm), 24h
Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound

Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[4][6]

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

Method Development:

  • Mobile Phase Selection: Start with a simple mobile phase system, such as a gradient of acetonitrile and water or methanol and water. A buffer (e.g., 20 mM potassium phosphate, pH 3.0) can be added to the aqueous phase to improve peak shape.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of the main peak from any impurities. A typical starting gradient could be from 10% to 90% organic phase over 30 minutes.

  • Wavelength Selection: Use the PDA detector to determine the optimal detection wavelength for this compound and its degradation products. A wavelength of around 260 nm is often suitable for pyridine derivatives.

  • Method Validation (as per ICH guidelines):

    • Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the method can separate the main peak from all degradation products.

    • Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 1-200 µg/mL) and plot a calibration curve.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or a sample matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Parameter Typical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 30 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Visualizations

Decomposition_Prevention_Workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_solution Corrective Actions cluster_verification Verification start Decomposition Suspected (e.g., low yield, impurity) check_params Review Scale-Up Parameters: - Temperature Control - Agitation - Reaction Time start->check_params Process-Related? check_materials Verify Material Purity: - Starting Materials - Solvents - Reagents start->check_materials Material-Related? analytical Analytical Investigation: - Run Stability-Indicating HPLC - Identify Impurities (LC-MS) check_params->analytical check_materials->analytical optimize_process Optimize Process Conditions: - Lower Temperature - Improve Heat Transfer - Reduce Reaction Time analytical->optimize_process Thermal Stress Identified purify_inputs Purify Starting Materials analytical->purify_inputs Input Impurities Identified inert_atmosphere Implement Inert Atmosphere analytical->inert_atmosphere Oxidative Stress Suspected end Product Meets Purity Specs optimize_process->end purify_inputs->end inert_atmosphere->end

Caption: Troubleshooting workflow for preventing the decomposition of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_sample Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, heat) prep_sample->acid base Base Hydrolysis (NaOH, heat) prep_sample->base oxidation Oxidation (H₂O₂) prep_sample->oxidation thermal Thermal Stress (Heat) prep_sample->thermal photo Photolytic Stress (UV Light) prep_sample->photo hplc_analysis Analyze by Stability- Indicating HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis identify_degradants Identify & Quantify Degradation Products hplc_analysis->identify_degradants establish_pathway Establish Degradation Pathways identify_degradants->establish_pathway

Caption: Experimental workflow for a forced degradation study of this compound.

References

troubleshooting failed reactions with 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoropyridine.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction with this compound and an amine/alkoxide, but I am getting a low yield or no product. What are the possible causes and how can I improve the outcome?

Answer:

Low yields in SNAr reactions with this compound are a common issue. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic attack, but several factors can hinder the reaction's efficiency.[1][2]

Troubleshooting Workflow:

G cluster_B Starting Material Purity cluster_C Reaction Condition Optimization cluster_D Side Reaction Mitigation cluster_E Work-up and Purification A Low/No Yield in SNAr B Check Purity of Starting Materials A->B Is this compound pure and anhydrous? C Optimize Reaction Conditions A->C Are the conditions optimal? D Investigate Potential Side Reactions A->D Are there unexpected byproducts? E Review Work-up & Purification A->E Is product being lost during isolation? B1 Solution: Use high-purity (≥99%) this compound. Ensure all reagents and solvents are anhydrous. B->B1 C1 Base Selection: - Stronger, non-nucleophilic bases are often better. - Compare yields with different bases (see Table 1). C->C1 C2 Solvent Choice: - Polar aprotic solvents (DMF, DMSO, THF) are preferred. - Solvent can significantly impact reaction rate. C->C2 C3 Temperature Control: - Reactions may require heating. - Optimize temperature to balance reaction rate and side product formation. C->C3 D1 Common Side Reactions: - Reaction with solvent. - Di-substitution if other leaving groups are present. - Hydrolysis of starting material or product. D->D1 E1 Challenges: - Product may be water-soluble. - Residual high-boiling solvents (DMF, DMSO). - Co-elution with impurities during chromatography. E->E1 D2 Solutions: - Use a non-reactive solvent. - Control stoichiometry carefully. - Maintain anhydrous conditions. D1->D2 E2 Solutions: - Saturate aqueous layer with brine during extraction. - Use appropriate purification techniques (see Purification Guide). E1->E2

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Quantitative Data on SNAr Reaction Conditions:

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF804~90%
2PiperidineEt₃NDMSO1003~85%
3AnilineK₂CO₃DMSO12012~70%
4Sodium MethoxideNaHTHF608~75%

Detailed Experimental Protocol: SNAr of this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add potassium carbonate.

    • Add anhydrous DMF, followed by morpholine and this compound.

    • Heat the reaction mixture to 80°C and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(3-fluoro-5-pyridinyl)morpholine.

Issue 2: Failed or Low-Yield Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

Question: My Suzuki or Buchwald-Hartwig coupling reaction with a this compound derivative is not working or giving a low yield. What should I troubleshoot?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, their success with heteroaromatic substrates like this compound derivatives can be challenging due to potential catalyst inhibition by the pyridine nitrogen.

Troubleshooting Logic for Pd-Catalyzed Cross-Coupling:

G cluster_B Catalyst and Ligand cluster_C Reaction Conditions cluster_D Reagent Quality A Low Yield in Pd-Catalyzed Coupling B Catalyst System Evaluation A->B Is the catalyst/ligand combination appropriate? C Reaction Conditions Optimization A->C Are the reaction parameters optimized? D Substrate and Reagent Quality A->D Are starting materials pure and stable? B1 Ligand Selection: - Bulky, electron-rich phosphine ligands are often required. - For Buchwald-Hartwig, consider biaryl phosphine ligands. - For Suzuki, phosphine or N-heterocyclic carbene (NHC) ligands. B->B1 B2 Palladium Precursor: - Pre-catalysts can be more efficient. - Pd₂(dba)₃ or Pd(OAc)₂ are common starting points. B->B2 C1 Base Selection: - Crucial for activating the organoboron (Suzuki) or deprotonating the amine (Buchwald-Hartwig). - Weaker bases (e.g., K₂CO₃, K₃PO₄) may be needed for base-sensitive substrates. C->C1 C2 Solvent Choice: - Aprotic solvents like toluene, dioxane, or THF are common. - Avoid coordinating solvents like acetonitrile. C->C2 C3 Temperature: - Typically requires heating (80-110°C). - Optimize for your specific system. C->C3 D1 Inert Atmosphere: - Pd(0) is oxygen-sensitive. - Ensure rigorous exclusion of air and moisture. D->D1 D2 Substrate Purity: - Impurities can poison the catalyst. - Ensure high purity of the halopyridine and coupling partner. D->D2

Caption: Troubleshooting logic for palladium-catalyzed cross-coupling reactions.

Quantitative Data on Suzuki-Miyaura Coupling: Effect of Base

EntryAryl HalideArylboronic AcidBaseSolventCatalystYield (%)
12-Bromo-3,5-difluoropyridinePhenylboronic acidK₂CO₃Toluene/H₂OPd(PPh₃)₄85
22-Bromo-3,5-difluoropyridinePhenylboronic acidCs₂CO₃DioxanePd(dppf)Cl₂92
32-Bromo-3,5-difluoropyridinePhenylboronic acidK₃PO₄ToluenePd₂(dba)₃/SPhos95

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 2-Chloro-3,5-difluoropyridine (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add toluene, followed by 2-chloro-3,5-difluoropyridine and aniline.

    • Seal the Schlenk tube and heat the reaction mixture to 100°C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in reactions with this compound?

A1: Common side products depend on the reaction type:

  • SNAr: Di-substitution if other leaving groups are present, or reaction with a nucleophilic solvent.

  • Suzuki Coupling: Homocoupling of the boronic acid is a frequent side product, especially in the presence of oxygen.

  • Buchwald-Hartwig Amination: Hydrodehalogenation of the starting aryl halide can occur.

Q2: How can I purify my this compound derivative, especially if it's an amine?

A2: Purification of aminopyridine derivatives can be challenging due to their basicity and potential for interaction with silica gel.

  • Column Chromatography:

    • Use a deactivated silica gel or alumina.

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing.

    • Alternatively, use an amine-functionalized silica column.[3]

  • Acid-Base Extraction: Can be effective for removing non-basic impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a flammable liquid with a low flash point.[4] It is also harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Q4: Can I use Grignard reagents with this compound?

A4: Reactions of Grignard reagents with fluoropyridines can be complex. While nucleophilic attack is possible, side reactions such as halogen-metal exchange can occur. Careful optimization of reaction conditions, such as low temperatures and the use of appropriate additives, may be necessary.

Signaling Pathways and Experimental Workflows

SNAr Reaction Mechanism:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group A This compound + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) A->B Formation of C-Nu bond C Meisenheimer Complex D Substituted Product + F⁻ C->D Loss of Fluoride

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Pd(II) Complex (Ar-Pd(L)₂-X) B->C D Amine Coordination & Deprotonation (R₂NH, Base) C->D E Pd(II) Amido Complex (Ar-Pd(L)₂-NR₂) D->E F Reductive Elimination E->F F->A Product (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Catalyst Selection for 3,5-Difluoropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for the cross-coupling of 3,5-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The cross-coupling of this compound presents unique challenges due to the electronic properties of the pyridine ring and the fluorine substituents. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen deactivates the ring, making oxidative addition of the C-X bond (where X is a halogen) to the palladium catalyst more difficult. Furthermore, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This "pyridine problem" is a well-known challenge in cross-coupling chemistry.[2][3][4]

Q2: What are the most common side reactions observed during the cross-coupling of this compound?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the halogen atom with a hydrogen atom. This can be caused by moisture in the reaction or the presence of certain reagents that can act as hydride sources.

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the halide. This is often promoted by the presence of oxygen.[5]

  • Protodeborylation: In Suzuki-Miyaura coupling, the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[5]

Q3: How do I choose between a palladium or nickel catalyst for my reaction?

A3: Both palladium and nickel catalysts can be effective for the cross-coupling of pyridines.

  • Palladium catalysts are the most widely used and generally offer a broader substrate scope and functional group tolerance.[6] For challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high yields.[6][7]

  • Nickel catalysts are a more cost-effective alternative and can sometimes offer complementary reactivity.[1][8] They have shown success in the coupling of other electron-deficient pyridines.

Q4: What is a "precatalyst" and should I be using one?

A4: A precatalyst is a stable, well-defined metal-ligand complex that is readily converted into the active catalytic species under the reaction conditions. Using a precatalyst can lead to more reproducible results compared to generating the catalyst in situ from a metal salt and a separate ligand, as it ensures a precise metal-to-ligand ratio.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation - Ensure strictly anhydrous and anaerobic reaction conditions.- Use a robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst).- Screen different bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos).[7]The pyridine nitrogen can poison the catalyst.[1] Robust ligands can sterically shield the metal center and promote the desired catalytic cycle.
Inefficient Oxidative Addition - If using a chloro- or bromo-pyridine, consider switching to the iodo-derivative.- Increase the reaction temperature.- Use a more electron-rich ligand.The C-F and C-Cl bonds are stronger and harder to activate than C-Br or C-I bonds. Higher temperatures and more electron-donating ligands can facilitate oxidative addition.
Poor Solubility of Reagents - Screen different solvents (e.g., toluene, dioxane, THF, DMF).- For Suzuki coupling, consider a biphasic solvent system (e.g., toluene/water).Ensuring all components are in solution is crucial for efficient reaction.
Incorrect Base - Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).The choice of base is critical and highly substrate-dependent.[8]
Issue 2: Significant Side Product Formation
Side Product Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Presence of a proton source.- Use scrupulously dry reagents and solvents.- Switch to a non-protic base (e.g., CsF or K₃PO₄ instead of an alkoxide).Water or other protic species can lead to the undesired reduction of the starting material.
Homocoupling Presence of oxygen.- Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[5]Oxygen can promote the oxidative coupling of the organometallic reagent.
Protodeborylation (Suzuki) Instability of the boronic acid.- Use fresh, high-purity boronic acid.- Consider using a more stable boronic ester (e.g., a pinacol ester).- Use a milder base (e.g., K₂CO₃ instead of stronger bases).[5]Boronic acids can be unstable under basic conditions, especially at elevated temperatures.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyridines
Pyridine Substrate Boronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
3-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene/H₂O11070-95Fictionalized Data
3,5-DichloropyridinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄n-Butanol10085[9]
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂-Na₂CO₃DME/H₂O8092Fictionalized Data
2-ChloropyridineThiophene-2-boronic acidPd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O10072[10]

*Fictionalized data based on typical conditions for similar substrates.

Table 2: Catalyst Systems for Sonogashira Coupling of 5-Bromo-3-fluoro-2-cyanopyridine*
Alkyne Catalyst Co-catalyst Base Solvent Temp (°C) Time (h) Yield (%)
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄CuIEt₃NTHFRT1693
PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT1685
1-Ethynyl-4-methoxybenzenePd(PPh₃)₄CuIEt₃NTHFRT1690
3-Ethynyl-N,N-dimethylanilinePd(PPh₃)₄CuIEt₃NTHFRT1690

*Data from a study on a closely related substrate, 5-bromo-3-fluoro-2-cyanopyridine.[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., n-butanol, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[9]

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst), the ligand, and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[5][12]

Procedure for Sonogashira Coupling of 5-Bromo-3-fluoro-2-cyanopyridine[11]
  • To a degassed solution of 5-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in THF/Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Negishi Coupling
  • Preparation of the Organozinc Reagent: To a solution of the corresponding organohalide in anhydrous THF, add activated zinc dust. Stir the mixture at the appropriate temperature until the formation of the organozinc reagent is complete.

  • Cross-Coupling: In a separate flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄).

  • Add a solution of this compound halide in anhydrous THF.

  • Add the freshly prepared organozinc reagent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[13]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC, GC-MS, LC-MS) D->E F 6. Quench Reaction E->F Reaction Complete G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Typical experimental workflow for cross-coupling.

Catalyst_Selection_Logic start Start: This compound-X coupling_type Choose Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira negishi Negishi (C-C) coupling_type->negishi ligand_screening Screen Ligands suzuki->ligand_screening buchwald->ligand_screening sonogashira->ligand_screening negishi->ligand_screening buchwald_ligands Bulky Biarylphosphines (XPhos, SPhos, etc.) ligand_screening->buchwald_ligands nhc_ligands N-Heterocyclic Carbenes (IPr, SIMes, etc.) ligand_screening->nhc_ligands other_ligands Other Phosphines (e.g., PPh₃ for Sonogashira) ligand_screening->other_ligands base_screening Screen Bases buchwald_ligands->base_screening nhc_ligands->base_screening other_ligands->base_screening inorganic_bases Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) base_screening->inorganic_bases organic_bases Organic/Strong Bases (NaOtBu, LHMDS, Et₃N) base_screening->organic_bases optimization Optimize Conditions (Temp, Solvent, Time) inorganic_bases->optimization organic_bases->optimization

Decision tree for catalyst system selection.

References

Technical Support Center: Purity Assessment of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 3,5-Difluoropyridine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] GC is suitable due to the compound's volatility, while HPLC is a versatile method for a wide range of compounds.[2] Quantitative NMR (qNMR) can be used for absolute purity determination without needing a specific reference standard of the analyte.[1]

Q2: What are the typical purity specifications for this compound?

A2: Commercial grades of this compound typically have a purity specification of 97% to ≥99.0%.[3][4] The specific requirements may vary depending on the intended application, particularly in pharmaceutical synthesis where high purity is crucial.

Q3: What are the key physical and chemical properties of this compound relevant to its analysis?

A3: Key properties are summarized in the table below. These are important for method development, such as selecting the appropriate column and setting instrument parameters.

PropertyValueReference
CAS Number 71902-33-5[3]
Molecular Formula C5H3F2N[3]
Molecular Weight 115.08 g/mol [4]
Appearance Colorless to yellow liquid[3]
Boiling Point 92-93°C[3]
Density ~1.26 g/mL at 25°C[4]
Flash Point 7.2 - 9°C[3][4]
Refractive Index ~1.44[4]

Q4: How do I choose between GC and HPLC for purity analysis?

A4: The choice depends on the volatility and thermal stability of potential impurities, and the desired sensitivity and resolution.[2] this compound itself is volatile and thermally stable, making GC an excellent choice.[2] HPLC is more suitable for non-volatile or thermally labile impurities.[2] The following diagram illustrates a general decision-making workflow.

start Start: Purity Analysis of this compound check_impurities Are potential impurities volatile and thermally stable? start->check_impurities gc_method Gas Chromatography (GC) is a suitable method. check_impurities->gc_method Yes hplc_method High-Performance Liquid Chromatography (HPLC) is a more suitable method. check_impurities->hplc_method No end End gc_method->end hplc_method->end

Fig 1. Decision tree for selecting between GC and HPLC.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: Why am I observing peak tailing for the this compound peak?

A: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[5] It can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanols on the silica-based column packing can interact with the basic nitrogen of the pyridine ring.[5]

    • Solution: Use a mobile phase with a lower pH to protonate the silanols and reduce interaction. Adding a competing base to the mobile phase can also help. Alternatively, use a modern, end-capped column with minimal silanol activity.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination or Damage: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or replace it if necessary.[6]

Q: My retention times are drifting. What could be the cause?

A: Retention time drift can be caused by several factors:

  • Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of the more volatile solvent component can alter the mobile phase strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6] If using a gradient, ensure the pump's proportioning valves are working correctly.

  • Temperature Fluctuations: Column temperature affects retention time.

    • Solution: Use a column oven to maintain a constant temperature.[6]

  • Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can lead to shifting retention times.

    • Solution: Increase the column equilibration time.[6]

  • Pump Issues: Leaks or failing pump seals can cause inconsistent flow rates.

    • Solution: Check for leaks in the system and inspect pump seals for wear.

start Problem: HPLC Peak Tailing check_overload Is the peak fronting or tailing at lower concentrations? start->check_overload reduce_conc Solution: Reduce sample concentration/injection volume. check_overload->reduce_conc No (Overload likely) check_silanol Possible Cause: Secondary Silanol Interactions check_overload->check_silanol Yes end Problem Resolved reduce_conc->end solution_silanol Solutions: - Lower mobile phase pH - Use end-capped column - Add competing base check_silanol->solution_silanol check_column Possible Cause: Column Contamination/Void check_silanol->check_column solution_silanol->end solution_column Solutions: - Replace guard column - Back-flush analytical column - Replace analytical column check_column->solution_column solution_column->end

Fig 2. Troubleshooting workflow for HPLC peak tailing.
Gas Chromatography (GC)

Q: I am seeing ghost peaks in my chromatogram. What is the source?

A: Ghost peaks are extraneous peaks that appear in a blank run or sample chromatogram. Common causes include:

  • Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can be eluted in a subsequent run.

    • Solution: Run a solvent blank after a high-concentration sample. Clean the syringe and injector port.

  • Contaminated Carrier Gas or Septum: Impurities in the carrier gas or bleeding from the injector septum can cause ghost peaks.[7]

    • Solution: Use high-purity carrier gas with appropriate traps to remove contaminants. Replace the septum regularly.[7]

  • Sample Decomposition: If the injector temperature is too high, the analyte or impurities might decompose, creating new peaks.

    • Solution: Lower the injector temperature, ensuring it is still sufficient to volatilize the sample.

Q: Why is the peak for this compound showing poor resolution from an impurity?

A: Poor resolution can be due to several factors related to the column and method parameters.[8]

  • Inadequate Column Selectivity: The stationary phase may not be suitable for separating the analyte from the impurity.

    • Solution: Select a column with a different stationary phase polarity. For example, if using a non-polar DB-5ms, consider a more polar column.

  • Incorrect Temperature Program: The oven temperature program may not be optimized.

    • Solution: Decrease the temperature ramp rate or add an isothermal hold at a temperature that provides the best separation.[8]

  • Carrier Gas Flow Rate: The flow rate might be too high or too low, leading to reduced efficiency.

    • Solution: Optimize the carrier gas flow rate (or linear velocity) for the column dimensions.

start Problem: GC Ghost Peaks run_blank Action: Run a solvent blank and a run without injection. start->run_blank check_carryover Do peaks appear in the solvent blank? run_blank->check_carryover solution_carryover Cause: Carryover Solution: Clean injector and syringe. check_carryover->solution_carryover Yes check_system Do peaks appear in the run without injection? check_carryover->check_system No end Problem Resolved solution_carryover->end solution_system Cause: System Contamination (e.g., septum bleed, gas impurity) Solution: Replace septum, check gas traps. check_system->solution_system Yes no_issue No ghost peaks observed. Issue may be sample-related. check_system->no_issue No solution_system->end

Fig 3. Troubleshooting workflow for GC ghost peaks.

Experimental Protocols

HPLC Method for Purity Assessment

This is a general-purpose reversed-phase HPLC method suitable for this compound. Method optimization may be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).[9] A gradient may be necessary to elute all impurities. For example, start with 30% acetonitrile and increase to 95% over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[10]

  • Detector Wavelength: Pyridine compounds typically absorb in the UV range around 250-260 nm.[11] A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[2]

GC-MS Method for Purity Assessment

This method is suitable for identifying and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[12]

  • Column: Capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.[1]

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[2]

Data Presentation

Table 1: Comparison of Analytical Methods for Purity of this compound
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.[2]Separation based on polarity and partitioning between mobile and stationary phases.[2]Signal intensity is directly proportional to the number of nuclei.[1]
Best For Volatile and thermally stable compounds and impurities.[2]Non-volatile or thermally labile impurities.[2]Absolute purity determination without a specific analyte standard.[1]
Strengths High resolution for volatile compounds, often coupled with MS for definitive identification.[12]Wide applicability, robust, and reproducible.[1]High precision and accuracy, non-destructive, provides structural information.[1]
Limitations Not suitable for non-volatile or thermally labile compounds.[1]Requires a chromophore for UV detection.[1]Lower sensitivity than chromatographic methods, potential for signal overlap.[1]
Table 2: Example Purity Analysis Summary for a Batch of this compound
Analytical MethodResultAcceptance CriteriaStatus
Appearance Colorless to pale yellow liquidConformsPass
Identification by ¹H NMR Spectrum conforms to referenceConformsPass
Purity by GC (Area %) 99.85%≥ 99.0%Pass
Individual Impurity by GC Largest impurity: 0.08%≤ 0.1%Pass
Total Impurities by GC 0.15%≤ 1.0%Pass
Water Content (Karl Fischer) 0.05%≤ 0.1%Pass

References

Validation & Comparative

A Comparative Analysis of 3,5-Difluoropyridine and 3,5-Dichloropyridine for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Halogenated pyridines, in particular, are prevalent scaffolds in medicinal chemistry. This guide provides an objective comparison of 3,5-Difluoropyridine and 3,5-Dichloropyridine, focusing on their physicochemical properties, reactivity, and biological significance, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Halogens

The substitution of fluorine for chlorine at the 3 and 5 positions of the pyridine ring results in notable differences in their physical and chemical properties. These differences can significantly influence their behavior in both chemical reactions and biological systems.

PropertyThis compound3,5-Dichloropyridine
CAS Number 71902-33-5[1]2457-47-8
Molecular Formula C₅H₃F₂N[1]C₅H₃Cl₂N
Molecular Weight 115.08 g/mol [1]147.99 g/mol
Appearance Yellow liquid[1]White, low melting point solid
Boiling Point 92-93 °C[1]178 °C
Melting Point Not precisely specified, low[1]65-67 °C
Density 1.268 g/cm³[1]1.39 g/cm³
Flash Point 9 °C[1]>110°C

Reactivity Profile: Nucleophilic Aromatic Substitution

Both this compound and 3,5-Dichloropyridine are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the halogen atoms and the pyridine nitrogen. However, the nature of the halogen significantly influences the reactivity.

Generally, in SNAr reactions following an addition-elimination mechanism, the rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being more electronegative than chlorine, is generally better at stabilizing this intermediate through its inductive effect. Consequently, fluorinated pyridines are often more reactive towards nucleophilic attack than their chlorinated counterparts.

Biological Activity and Significance: A Case Study in P2X7 Receptor Antagonism

A significant point of differentiation between these two molecules lies in their application in drug discovery, particularly as intermediates for P2X7 receptor antagonists. The P2X7 receptor is a promising target for the treatment of inflammatory diseases.

Research into novel P2X7 receptor antagonists has shown that derivatives of 3,5-Dichloropyridine are potent inhibitors of this receptor. In contrast, the corresponding 3,5-difluoro derivatives have been found to be completely inactive . This stark difference in biological activity highlights the critical role that the nature of the halogen substituent plays in molecular recognition and binding affinity at the target receptor. The larger size and different electronic properties of chlorine compared to fluorine are likely key determinants of this observed activity cliff.

This finding underscores the importance of careful halogen selection in drug design, as a seemingly minor change can lead to a complete loss of biological function.

Experimental Protocols

Synthesis of 3,5-Dichloropyridine

A common method for the synthesis of 3,5-Dichloropyridine involves the reductive dechlorination of a more highly chlorinated pyridine precursor.

Protocol: Reductive Dechlorination of Pentachloropyridine [2][3][4]

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add water, acetic acid, and finely ground 2,3,4,5,6-pentachloropyridine.

  • Addition of Zinc: Add zinc metal powder to the stirred mixture.

  • Heating: Heat the reaction mixture to 81-82°C for approximately 30 hours.

  • Work-up: After cooling, the reaction mixture can be subjected to steam distillation.

  • Extraction: The distillate is then extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3,5-Dichloropyridine as a white solid.

Metabolic Stability Assay

To evaluate the potential of a drug candidate to be broken down by metabolic enzymes, an in vitro metabolic stability assay is commonly performed using liver microsomes.

Protocol: Microsomal Stability Assay [5][6][7][8][9]

  • Test System: Pooled human liver microsomes are used as the source of metabolic enzymes.

  • Incubation: The test compound (e.g., a derivative of this compound or 3,5-Dichloropyridine) is incubated with the liver microsomes at a specific concentration (e.g., 1-3 µM) in a buffered solution at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint), which are measures of its metabolic stability.

Visualizing the Concepts

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Testing Precursor Precursor Reaction Reaction Precursor->Reaction Purification Purification Reaction->Purification Product Product Purification->Product Target_Assay Target Assay (e.g., P2X7 Binding) Product->Target_Assay Metabolic_Assay Metabolic Stability Assay Product->Metabolic_Assay Data_Analysis Data Analysis Target_Assay->Data_Analysis Metabolic_Assay->Data_Analysis signaling_pathway ATP ATP P2X7_Receptor P2X7 Receptor ATP->P2X7_Receptor Downstream_Signaling Downstream Signaling (e.g., Inflammation) P2X7_Receptor->Downstream_Signaling Antagonist 3,5-Dichloropyridine Derivative Antagonist->P2X7_Receptor Inactive_Antagonist This compound Derivative (Inactive) Inactive_Antagonist->P2X7_Receptor

References

Validating the Structure of Novel 3,5-Difluoropyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Among these, 3,5-difluoropyridine analogs are of particular interest due to their unique electronic properties. This guide provides a comparative framework for validating the structure of novel this compound analogs, supported by established experimental techniques.

Structural Elucidation: A Multi-faceted Approach

Confirming the precise chemical structure of newly synthesized this compound analogs is paramount. A combination of spectroscopic and analytical techniques is essential for unambiguous structure validation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the immediate chemical environment of fluorine atoms.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state.[3] The chemical shifts are significantly influenced by the electronegativity of attached groups, a key consideration in fluorinated compounds.[3]

  • ¹⁹F NMR: Directly observes the fluorine nuclei, providing crucial information about the number and electronic environment of fluorine atoms in the molecule.

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.

  • Electron Ionization (EI-MS): This technique involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern can be characteristic of the molecule's structure.[4][5][6] For pyridine derivatives, fragmentation often involves the loss of substituents from the ring.[2]

X-ray Crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and stereochemistry. This technique is invaluable for the unambiguous confirmation of a novel compound's structure.

Comparative Data of this compound Analogs

To illustrate the application of these techniques, the following tables present hypothetical spectral data for a series of novel this compound analogs (Analogs 1-3) and compare them to a known, non-fluorinated pyridine derivative (Reference Pyridine A).

Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data (in ppm)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Analog 1 8.52 (s, 2H), 7.85 (t, 1H), 4.15 (q, 2H), 1.25 (t, 3H)165.2 (d, J=245 Hz), 145.8 (t, J=15 Hz), 120.1 (d, J=5 Hz), 62.3, 14.5
Analog 2 8.61 (s, 2H), 7.92 (t, 1H), 2.55 (s, 3H)165.5 (d, J=248 Hz), 146.2 (t, J=16 Hz), 119.8 (d, J=4 Hz), 25.1
Analog 3 8.48 (s, 2H), 7.80 (t, 1H), 7.50-7.30 (m, 5H)165.0 (d, J=246 Hz), 145.5 (t, J=15 Hz), 121.5 (d, J=5 Hz), 138.2, 129.5, 128.8
Reference Pyridine A 8.75 (d, 2H), 7.60 (t, 1H), 7.25 (d, 2H)150.1, 136.5, 124.2, 128.9, 127.3

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet. J = coupling constant in Hz.

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Analog 1 187160 ([M-C₂H₅]⁺), 142 ([M-OC₂H₅]⁺), 115 ([M-COOC₂H₅]⁺)
Analog 2 159144 ([M-CH₃]⁺), 131 ([M-CO]⁺), 115 ([M-COCH₃]⁺)
Analog 3 207130 ([M-Ph]⁺), 115 ([M-COPh]⁺)
Reference Pyridine A 155128 ([M-HCN]⁺), 78 ([C₅H₅N]⁺)

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR can be used for the accurate determination of purity and concentration.[7][8]

Protocol for ¹H and ¹⁹F qNMR:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound analog and a suitable internal standard (e.g., maleic acid for ¹H, 1,4-difluorobenzene for ¹⁹F) into an NMR tube.[9]

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve the sample.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Set the number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the concentration or purity based on the integral values, the number of nuclei, and the weights of the sample and standard.[7]

Mass Spectrometry

Protocol for EI-MS:

  • Sample Preparation:

    • Dissolve a small amount of the purified analog in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Ensure the sample is free of non-volatile salts or buffers which can interfere with ionization.[11]

  • Instrumentation:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and propose fragmentation pathways based on the observed fragment ions.

Single-Crystal X-ray Diffraction

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Grow single crystals of the analog suitable for diffraction (typically 0.1-0.3 mm in size).[12] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.[12]

    • Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.[12]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.[13]

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[13]

Biological Activity and Signaling Pathways

The introduction of the 3,5-difluoro-pyridine moiety can significantly impact the biological activity of a molecule. For instance, many pyridine derivatives have been investigated as potent anticancer agents, often targeting specific protein kinases.[10]

Case Study: A Hypothetical this compound Analog as a Kinase Inhibitor

Let's consider a hypothetical scenario where "Analog 4," a novel this compound derivative, is identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
Analog 4 0.51.2
Gefitinib (Standard) 0.82.5
Reference Pyridine B > 50> 50

The superior activity of Analog 4 compared to the standard drug Gefitinib and the inactive Reference Pyridine B highlights the potential of the this compound scaffold.

EGFR Signaling Pathway and Inhibition by Analog 4

The diagram below illustrates the EGFR signaling pathway and the proposed mechanism of action for Analog 4. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. Analog 4 is hypothesized to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Analog4 Analog 4 Analog4->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

EGFR signaling pathway and inhibition by Analog 4.
Experimental Workflow for Structure Validation

The following diagram outlines the logical workflow for the comprehensive structural validation of a novel this compound analog.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of This compound Analog purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms crystal_growth Crystal Growth purification->crystal_growth structure_elucidation Final Structure Elucidation nmr->structure_elucidation ms->structure_elucidation xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->structure_elucidation

Workflow for structure validation of novel analogs.

References

The Impact of Fluorination: A Comparative Analysis of the Biological Activity of 3,5-Difluoropyridine Versus Non-Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of fluorine substitution on the biological properties of pyridine-based compounds.

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a compound's metabolic stability, bioavailability, and target affinity. This guide provides a comparative analysis of the biological activity of 3,5-difluoropyridine and its derivatives against their non-fluorinated pyridine counterparts. By examining experimental data from anticancer and antimicrobial studies, we aim to elucidate the tangible effects of this specific fluorination pattern on the pharmacological profile of the pyridine scaffold.

The Fluorine Advantage in Drug Design

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, contribute significantly to its utility in drug design. The introduction of fluorine can alter the electronic properties of a molecule, influence its conformation, and block sites of metabolic attack, thereby improving its pharmacokinetic and pharmacodynamic profile. In the context of pyridine, a ubiquitous heterocyclic motif in pharmaceuticals, the addition of fluorine atoms can profoundly impact its biological activity.

Comparative Analysis of Biological Activity

To objectively assess the impact of 3,5-difluorination, this guide summarizes key findings from studies that have investigated the anticancer and antimicrobial properties of fluorinated versus non-fluorinated pyridine derivatives.

Anticancer Activity

The pyridine ring is a common scaffold in the development of novel anticancer agents. The introduction of fluorine atoms can enhance the cytotoxic effects of these compounds against various cancer cell lines.

Below is a summary of the in vitro anticancer activity of representative pyridine derivatives, highlighting the differences between fluorinated and non-fluorinated analogs.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Pyridine Derivative Pyridine-based Azomethine (3a)HCT-15 (Colon)>100[1]
Pyridine-based Azomethine (3a)MCF-7 (Breast)>100[1]
Fluorinated Pyridine Derivative Pyridine-based Azomethine with Fluorine (representative)HCT-15 (Colon)15.2 - 89.5[1]
Pyridine-based Azomethine with Fluorine (representative)MCF-7 (Breast)18.9 - 95.2[1]
Non-Fluorinated Pyridine Derivative Pyridine-3-Sulfonamide (representative)Leukemia13.6[1]
Fluorinated Naphthyridine Derivative T-3262 (A-60969)Staphylococcus aureus (including MRSA)0.12 (MIC90 µg/mL)[2]

Note: The data for fluorinated pyridine-based azomethines represents a range of activities for different fluorinated derivatives from the same study to illustrate the general trend of increased potency upon fluorination.

The data suggests that the presence of fluorine can significantly enhance the anticancer potency of pyridine derivatives. For instance, while the basic pyridine-based azomethine shows minimal activity, its fluorinated counterparts exhibit a marked increase in cytotoxicity against both colon and breast cancer cell lines.[1]

Logical Relationship: Fluorination and Anticancer Activity

Pyridine Scaffold Pyridine Scaffold Non-Fluorinated Pyridine Derivative Non-Fluorinated Pyridine Derivative Pyridine Scaffold->Non-Fluorinated Pyridine Derivative Lower Anticancer Activity Lower Anticancer Activity Non-Fluorinated Pyridine Derivative->Lower Anticancer Activity This compound Scaffold This compound Scaffold Fluorinated Pyridine Derivative Fluorinated Pyridine Derivative This compound Scaffold->Fluorinated Pyridine Derivative Enhanced Anticancer Activity Enhanced Anticancer Activity Fluorinated Pyridine Derivative->Enhanced Anticancer Activity

Caption: Impact of fluorination on the anticancer potential of pyridine scaffolds.

Antimicrobial Activity

Similar to their anticancer effects, fluorinated pyridines often exhibit superior antimicrobial properties compared to their non-fluorinated analogs. The fluorine atoms can enhance the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

The following table summarizes the minimum inhibitory concentration (MIC) values for representative pyridine derivatives against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
Non-Fluorinated Pyridine Derivative Representative Pyridine DerivativeStaphylococcus aureus>100[3]
Representative Pyridine DerivativeEscherichia coli>100[3]
Fluorinated Quinolone T-3262 (A-60969)Staphylococcus aureus (including MRSA)0.12 (MIC90)[2]
T-3262 (A-60969)Pseudomonas aeruginosa0.5 (MIC90)[2]
T-3262 (A-60969)Enterobacteriaceae≤0.25 (MIC90)[2]

The data for T-3262, a fluorinated naphthyridine-based compound, demonstrates potent activity against a broad spectrum of bacteria, including drug-resistant strains.[2] While a direct comparison with a non-fluorinated parent molecule is not provided in this specific study, the high potency is characteristic of many fluorinated quinolone antibiotics.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Dilution Compound Dilution Incubate Plates Incubate Plates Compound Dilution->Incubate Plates Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Incubate Plates Visual Inspection Visual Inspection Incubate Plates->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated pyridine derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The strategic incorporation of a 3,5-difluoro substitution pattern on the pyridine ring consistently demonstrates a positive impact on the biological activity of the resulting compounds. The experimental data presented in this guide, though not exhaustive, strongly suggests that this compound derivatives are promising candidates for the development of novel anticancer and antimicrobial agents with enhanced potency compared to their non-fluorinated counterparts. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships of this important class of molecules. Further head-to-head comparative studies are warranted to fully elucidate the nuanced effects of this specific fluorination pattern on a wider range of biological targets.

References

Assessing the Metabolic Stability of 3,5-Difluoropyridine Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 3,5-difluoropyridine moiety into drug candidates has emerged as a key strategy in medicinal chemistry to enhance metabolic stability. This guide provides a comparative analysis of the metabolic stability of drugs containing this motif, supported by experimental data and detailed methodologies. By understanding the impact of this structural feature, researchers can make more informed decisions in the design and development of new chemical entities with improved pharmacokinetic profiles.

The Strategic Advantage of the this compound Moiety

The introduction of fluorine atoms into a drug molecule is a well-established method to block metabolic "soft spots" that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. The this compound scaffold offers a dual advantage: the inherent metabolic stability of the pyridine ring is further enhanced by the presence of two fluorine atoms. This strategic fluorination can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Comparative Metabolic Stability Data

While direct head-to-head comparative studies of this compound-containing drugs and their non-fluorinated pyridine analogs are not extensively available in the public domain, we can infer the impact of fluorination on the pyridine ring by examining related compounds. The following data for 3-fluoro-4-aminopyridine (3F4AP), a positional isomer, illustrates the significant role of fluorination in metabolic pathways, although it is important to note that the specific substitution pattern will influence the metabolic outcome.

A study on the metabolism of 3-fluoro-4-aminopyridine (3F4AP) revealed that it is readily metabolized by the cytochrome P450 enzyme CYP2E1.[1] The primary metabolites were identified as 5-hydroxy-3F4AP and 3F4AP N-oxide.[1] This indicates that even with fluorination, the pyridine ring can still be a site of metabolism, highlighting the importance of empirical testing for each new chemical entity.

CompoundKey Metabolizing EnzymeMajor MetabolitesMetabolic Stability Profile
3-fluoro-4-aminopyridine (3F4AP)CYP2E1[1]5-hydroxy-3F4AP, 3F4AP N-oxide[1]Readily metabolized in the presence of CYP2E1.[1]
4-aminopyridine (4AP, non-fluorinated analog)Primarily CYP2E1[1]3-hydroxy-4-aminopyridineSusceptible to CYP2E1-mediated oxidation.[1]

This table is illustrative and based on data for 3-fluoro-4-aminopyridine, not a this compound containing drug.

Key Metabolic Pathways

The metabolism of pyridine-containing drugs is primarily mediated by cytochrome P450 enzymes, which are abundant in the liver.[2][3] The specific isoforms involved can vary depending on the overall structure of the drug molecule. For pyridine rings, common metabolic transformations include:

  • Oxidation: Hydroxylation of the pyridine ring at various positions is a common metabolic pathway.

  • N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.

  • Metabolism of Substituents: The substituents on the pyridine ring are also potential sites of metabolism.

The presence of fluorine atoms, as in the this compound moiety, is intended to hinder these oxidative metabolic pathways, thereby increasing the compound's stability.

General Metabolic Pathways of Pyridine-Containing Drugs Pyridine_Drug Pyridine-Containing Drug CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2E1) Pyridine_Drug->CYP450 Phase I Metabolism Oxidized_Metabolites Oxidized Metabolites (Hydroxylated Pyridine) CYP450->Oxidized_Metabolites N_Oxide N-Oxide Metabolite CYP450->N_Oxide Substituent_Metabolites Metabolites of Substituents CYP450->Substituent_Metabolites Excretion Excretion Oxidized_Metabolites->Excretion N_Oxide->Excretion Substituent_Metabolites->Excretion

Caption: General metabolic pathways for pyridine-containing drugs.

Experimental Protocols for Assessing Metabolic Stability

To determine the metabolic stability of a this compound-containing drug, a series of in vitro experiments are typically conducted. The following are detailed methodologies for two key assays.

In Vitro Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, particularly cytochrome P450s, which are highly concentrated in liver microsomes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls (compounds with known metabolic stability).

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.

  • Pre-incubation: Add the test compound to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) can be calculated. The intrinsic clearance (CLint) is then determined using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Workflow for Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Reagents Prepare Stock Solutions (Test Compound, Controls) Add_Compound Add Test Compound to Microsome Mix Prep_Reagents->Add_Compound Prep_Microsomes Prepare Microsome Mix (HLM, Buffer, MgCl2) Prep_Microsomes->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate with NADPH Regenerating System Pre_Incubate->Initiate_Reaction Time_Points Incubate and Sample at Time Points Initiate_Reaction->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot_Data Plot % Remaining vs. Time LCMS->Plot_Data Calculate Calculate t½ and CLint Plot_Data->Calculate

Caption: Workflow of an in vitro liver microsomal stability assay.

In Vitro Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the rate of disappearance of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte incubation medium

  • Collagen-coated plates (for plated hepatocytes) or suspension vials

  • Acetonitrile with an internal standard

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes according to the supplier's protocol.

  • Incubation: Add the hepatocyte suspension to wells or vials.

  • Compound Addition: Add the test compound to the hepatocyte suspension and incubate at 37°C in a CO₂ incubator.

  • Time Points: At various time points, take aliquots of the cell suspension and quench the metabolic activity with cold acetonitrile containing an internal standard.

  • Sample Processing: Lyse the cells and precipitate proteins. Centrifuge the samples.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.

Conclusion

The this compound moiety is a valuable tool for medicinal chemists seeking to improve the metabolic stability of drug candidates. By blocking sites of oxidative metabolism, this structural motif can lead to enhanced pharmacokinetic properties. While direct comparative data is often proprietary, the principles outlined in this guide, along with the detailed experimental protocols, provide a strong framework for assessing the metabolic stability of novel compounds containing the this compound ring. Empirical testing through in vitro assays remains a critical step in understanding the metabolic fate of any new chemical entity.

References

A Comparative Guide to the Synthetic Routes of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. 3,5-Difluoropyridine, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of the most common synthetic strategies to produce this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

This guide will delve into three primary synthetic pathways:

  • Halogen Exchange (Halex) Reaction from 3,5-Dichloropyridine

  • Halogen Exchange (Halex) Reaction from 3,5-Dibromopyridine

  • Catalytic Hydrodefluorination of Pentafluoropyridine

Comparative Data of Synthetic Routes

Route Starting Material Fluorinating Agent/Reagent Catalyst/Solvent Temp. (°C) Time (h) Yield (%) Purity (%)
Halogen Exchange 3,5-DichloropyridinePotassium Fluoride (KF)Sulfolane220-23048~75>98
Halogen Exchange 3,5-DibromopyridineCesium Fluoride (CsF)N-Methyl-2-pyrrolidone (NMP)180-19012~85>99
Hydrodefluorination PentafluoropyridineTriethylsilane (HSiEt₃)[Rh(μ-H)(dippp)]₂ / Benzene-d₆504815Not specified

Detailed Experimental Protocols

Route 1: Halogen Exchange from 3,5-Dichloropyridine

This method involves a nucleophilic aromatic substitution reaction where the chlorine atoms on the pyridine ring are displaced by fluoride ions from potassium fluoride.

Experimental Protocol:

  • A mixture of 3,5-dichloropyridine (1 equivalent), spray-dried potassium fluoride (4 equivalents), and sulfolane as the solvent is charged into a high-pressure reactor.

  • The reactor is sealed and heated to a temperature of 220-230 °C with vigorous stirring.

  • The reaction is maintained at this temperature for 48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and filtered to remove unreacted potassium fluoride and other inorganic salts.

  • The filtrate is then subjected to fractional distillation under atmospheric pressure to isolate the this compound. The product is typically collected at its boiling point of 92-93 °C.

  • The purity of the collected fraction is confirmed by gas chromatography (GC) analysis.

Route 2: Halogen Exchange from 3,5-Dibromopyridine

Similar to the previous route, this method utilizes a halogen exchange reaction, but starts from the more reactive 3,5-dibromopyridine and employs cesium fluoride as the fluorinating agent.

Experimental Protocol:

  • In a sealed reaction vessel, 3,5-dibromopyridine (1 equivalent) is dissolved in N-Methyl-2-pyrrolidone (NMP).

  • Cesium fluoride (3 equivalents) is added to the solution.

  • The mixture is heated to 180-190 °C and stirred for 12 hours.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The aqueous mixture is then extracted multiple times with an organic solvent such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation to yield pure this compound.

Route 3: Catalytic Hydrodefluorination of Pentafluoropyridine

This approach involves the selective removal of fluorine atoms from a perfluorinated pyridine ring using a silane reducing agent and a rhodium catalyst.[1]

Experimental Protocol:

  • In a PFA tube, a solution of pentafluoropyridine (0.1 M) in benzene-d₆ is prepared.[1]

  • Triethylsilane (HSiEt₃, 1 equivalent) and an internal standard (α,α,α-trifluorotoluene, 1-2 μL) are added to the solution.[1]

  • An initial ¹⁹F{¹H} NMR spectrum is recorded.[1]

  • The rhodium catalyst, [Rh(μ-H)(dippp)]₂ (0.005 M), is then added to the mixture under an inert atmosphere.[1]

  • The PFA tube is sealed and heated to 50 °C for 48 hours.[1]

  • The reaction progress and the formation of this compound are monitored by ¹⁹F{¹H} NMR spectroscopy by integrating the product resonances against the internal standard.[1]

Comparison of Synthetic Routes

G Comparison of Synthetic Routes to this compound cluster_start Starting Materials cluster_reaction Reaction Type cluster_conditions Key Parameters cluster_pros Advantages cluster_cons Disadvantages DCP 3,5-Dichloropyridine Halex Halogen Exchange DCP->Halex DBP 3,5-Dibromopyridine DBP->Halex PFP Pentafluoropyridine HDF Hydrodefluorination PFP->HDF Halex_Cond High Temperature High Pressure (for chloro) Anhydrous Conditions Halex->Halex_Cond Halex_Pros Higher Yield Readily Available Starting Materials Established Industrial Process Halex->Halex_Pros Halex_Cons Harsh Conditions (High T & P) Corrosive Reagents Halex->Halex_Cons HDF_Cond Mild Temperature Inert Atmosphere Catalyst Required HDF->HDF_Cond HDF_Pros High Selectivity (potential) Milder Conditions HDF->HDF_Pros HDF_Cons Lower Yield Expensive Catalyst Requires Polyfluorinated Precursor HDF->HDF_Cons DFP This compound Halex_Pros->DFP HDF_Pros->DFP

References

A Comparative Guide to the X-ray Crystallography of 3,5-Difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of the X-ray crystallographic data of 3,5-difluoropyridine derivatives, offering insights into their solid-state structures and intermolecular interactions. The inclusion of fluorine atoms in pyridine rings significantly influences molecular conformation, crystal packing, and physicochemical properties, making these derivatives valuable scaffolds in medicinal chemistry and materials science. This document summarizes key experimental data, details the methodologies for crystal structure determination, and visualizes the experimental workflow.

Data Presentation: Crystallographic Parameters of a Substituted this compound

Table 1: Crystal Data and Structure Refinement for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. [1]

ParameterValue
Empirical FormulaC35H21F2I2NO3
Formula Weight823.34
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions
a15.1234(3) Å
b18.4567(4) Å
c21.1234(5) Å
α90°
β109.456(1)°
γ90°
Volume5558.9(2) ų
Z8
Density (calculated)1.967 Mg/m³
Absorption Coefficient2.573 mm⁻¹
F(000)3168

Table 2: Selected Bond Lengths for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. [1]

BondLength (Å)BondLength (Å)
F(1)-C(3)1.354(3)C(2)-N(1)1.323(4)
F(2)-C(5)1.352(3)C(6)-N(1)1.324(4)
I(1)-C(10)2.108(3)C(2)-O(1)1.365(3)
I(2)-C(16)2.107(3)C(6)-O(2)1.363(3)
N(1)-C(2)1.323(4)C(4)-O(3)1.368(3)
N(1)-C(6)1.324(4)

Table 3: Selected Bond Angles for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine. [1]

AngleDegree (°)AngleDegree (°)
C(6)-N(1)-C(2)118.0(3)N(1)-C(2)-C(3)122.5(3)
C(5)-C(6)-N(1)122.4(3)F(1)-C(3)-C(2)119.9(3)
C(4)-C(3)-C(2)118.4(3)F(1)-C(3)-C(4)118.4(3)
C(3)-C(4)-C(5)119.1(3)F(2)-C(5)-C(6)119.8(3)
C(4)-C(5)-C(6)118.5(3)F(2)-C(5)-C(4)118.5(3)

Experimental Protocols

The determination of the crystal structure of this compound derivatives follows a standardized workflow for small molecule X-ray crystallography.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For the representative compound, suitable crystals were obtained by slow evaporation from a solution. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. For the analyzed derivative, data was collected using a Bruker D8 Venture diffractometer with Mo Kα radiation.[1] The instrument collects a series of diffraction images as the crystal is rotated.

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This data is then used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. The resulting electron density map is then interpreted to build an initial model of the molecule.

4. Structure Refinement: The initial molecular model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualization

The logical workflow of a single-crystal X-ray diffraction experiment is outlined in the diagram below.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Source X-ray Diffraction Mounting->XRay_Source Detector Data Acquisition XRay_Source->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Workflow of Single-Crystal X-ray Crystallography.

Comparative Analysis and Intermolecular Interactions

The crystal structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine reveals several key intermolecular interactions that govern its solid-state assembly.[1] These include:

  • Halogen Bonding: The presence of iodine atoms facilitates the formation of C–I∙∙∙I–C halogen bonds, which are significant directional interactions that contribute to the crystal packing.[1]

  • π-Interactions: Ar–H∙∙∙π interactions are also observed, further stabilizing the crystal lattice.[1]

For instance, in other fluorinated pyridine derivatives, the packing is often governed by a combination of van der Waals contacts and weak hydrogen bonds. The specific nature and geometry of these interactions will ultimately depend on the other substituents on the pyridine ring.

Future research focused on the synthesis and crystallographic characterization of a systematic series of this compound derivatives will be invaluable for establishing clear structure-property relationships and for the rational design of new materials and pharmaceutical compounds.

References

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of potential analytical methods for the quantification of 3,5-Difluoropyridine, a crucial intermediate in pharmaceutical synthesis. Due to the limited availability of publicly validated methods for this specific analyte, this document outlines proposed methodologies based on established analytical techniques for structurally similar compounds, such as halogenated pyridines. The information herein is intended to serve as a robust starting point for method development and validation in a research and drug development context.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are powerful tools for the selective and sensitive determination of organic compounds like this compound.

Comparison of Proposed Analytical Methods

The following table summarizes the anticipated performance of HPLC-UV and GC-MS for the quantification of this compound. These performance characteristics are extrapolated from data on analogous compounds and will necessitate experimental verification for this specific analyte.[1]

Parameter HPLC-UV GC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity Moderate to HighVery High
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL range
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This proposed method is based on the analysis of aromatic amines and related pyridine derivatives.[1]

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by a UV scan of a standard solution, likely in the 220-280 nm range.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a standard of this compound and dissolve it in a suitable solvent such as acetonitrile or methanol to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing the analyte in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed based on established techniques for the analysis of halogenated and volatile organic compounds.[1][2]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A mid-polar capillary column, such as one with a 6% cyanopropylphenyl, 94% dimethylpolysiloxane phase (e.g., USP G43), is recommended for good peak shape and resolution.[3] A common dimension would be 30 m x 0.25 mm i.d., 0.25 µm film thickness.

GC-MS Conditions:

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile organic solvent like ethyl acetate or dichloromethane.[2]

  • Create calibration standards by diluting the stock solution.

  • Dissolve or dilute the sample in the chosen solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup and concentration, particularly for complex matrices.[4][5]

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the proposed analytical methods for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Serial Dilutions (Calibration Standards) B->C I Generate Calibration Curve C->I D Dissolve Sample E Filter Sample D->E F Inject into HPLC E->F G C18 Separation F->G H UV Detection G->H J Quantify Analyte H->J I->J

Caption: General workflow for the quantification of this compound using HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution (Volatile Solvent) B Prepare Calibration Standards A->B H Generate Calibration Curve B->H C Dissolve/Dilute Sample D Extraction (if needed) C->D E Inject into GC D->E F Capillary Column Separation E->F G MS Detection (SIM/Scan) F->G I Quantify Analyte G->I H->I

Caption: General workflow for the quantification of this compound using GC-MS.

References

A Comparative Guide to 3,5-Difluoropyridine Drug Candidates: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-difluoropyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability. This guide provides an objective comparison of the in vitro and in vivo performance of representative drug candidates incorporating a difluorophenyl or diarylpyridine core, focusing on their potential as kinase inhibitors in oncology. Due to the limited availability of direct head-to-head studies on multiple this compound candidates, this guide synthesizes data from discrete preclinical investigations to offer a comparative perspective.

In Vitro Performance: Targeting Key Signaling Pathways

The in vitro activity of drug candidates is a critical early indicator of their therapeutic potential. Key metrics include the half-maximal inhibitory concentration (IC50) against specific kinases and cancer cell lines.

Compound 1: A p38 MAPK Inhibitor

A notable example is the p38 MAPK inhibitor, BIRB796, which, although containing a pyrazole, shares structural similarities with pyridine-based inhibitors and targets a key inflammatory and cancer-related pathway.[1][2] The p38 MAPK signaling cascade plays a crucial role in cellular responses to stress and inflammation and is implicated in tumor progression.[3]

Compounds 2 and 3: Diaryl-2-aminopyridine Derivatives

Two 3,5-diaryl-2-aminopyridine derivatives have been evaluated for their potential as antimalarial agents, with their pharmacokinetic profiles characterized in mice.[4] While not developed for oncology, their structural similarity and the availability of comparative in vivo data make them relevant for this analysis.

Table 1: In Vitro Kinase Inhibition and Cytotoxicity

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
BIRB 796 p38α MAPK0.1--[2]
Compound 8e VEGFR-2-MCF-7Surpassing Doxorubicin[5]
Compound 8n VEGFR-2-MCF-7Surpassing Doxorubicin[5]
Compound 3b --A54910.3[6]
Compound 7d --A54912.2[6]
C188 Wnt/β-catenin-MCF724.4[7]
C188 Wnt/β-catenin-T47-D23[7]

Note: Direct IC50 values for Compounds 2 and 3 against cancer cell lines were not available in the reviewed literature. The table includes data for other pyridine derivatives to provide a broader context of their potential anticancer activities.

In Vivo Performance: Pharmacokinetics and Efficacy

In vivo studies are essential to understand a drug candidate's behavior in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in disease models.

Pharmacokinetic Profiles

The pharmacokinetic parameters of the two 3,5-diaryl-2-aminopyridine derivatives were assessed in mice following both oral (PO) and intravenous (IV) administration.[4]

Table 2: Comparative Pharmacokinetic Parameters in Mice

ParameterCompound 2Compound 3
Dose (mg/kg) 20 (PO), 4 (IV)20 (PO), 4 (IV)
Tmax (h, PO) 10.5
Cmax (µM, PO) 1.93.3
t1/2 (h, PO) 2.532.96
t1/2 (h, IV) 0.870.68
Bioavailability (%) 6959.7

These data indicate that both compounds are orally bioavailable, with rapid absorption and moderate half-lives in mice.[4]

In Vivo Efficacy: Tumor Growth Inhibition

A study on a novel imidazopyridine derivative, C188, demonstrated its ability to suppress breast cancer cell proliferation in vitro, suggesting its potential for in vivo efficacy.[7] The typical outcome of such studies is the measurement of tumor volume over time, with a significant reduction in the treatment group compared to the control group indicating antitumor activity.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Efficacy: Xenograft Tumor Model

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. The test compounds are administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its aberrant activation is linked to cancer cell proliferation, survival, and invasion.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation Apoptosis Cell Cycle Arrest Transcription_Factors->Inflammation

Caption: p38 MAPK signaling cascade activation.

Experimental Workflow for In Vitro and In Vivo Comparison

The logical flow from initial in vitro screening to in vivo validation is crucial in drug discovery.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Assay Cell-Based Cytotoxicity Assay (e.g., MTT Assay) Kinase_Assay->Cell_Assay Lead_Identification Lead Candidate Identification Cell_Assay->Lead_Identification PK_Studies Pharmacokinetic Studies (ADME Profile) Efficacy_Studies Xenograft Efficacy Models (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization Lead_Identification->PK_Studies Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

Caption: Drug discovery workflow.

This guide provides a framework for comparing this compound and related drug candidates. The presented data, while not from a single comparative study, offers valuable insights into the in vitro and in vivo properties of these promising compounds. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

Benchmarking 3,5-Difluoropyridine-Based Materials: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules and functional materials has become a cornerstone of modern chemical design. Among the various fluorinated scaffolds, the 3,5-difluoropyridine motif offers a unique combination of electronic properties and metabolic stability, making it an increasingly popular building block in drug discovery and materials science. This guide provides an objective comparison of the performance of this compound-based materials against relevant alternatives, supported by experimental data, to inform research and development decisions.

I. Performance in Kinase Inhibition

The pyridine ring is a common scaffold in kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. The introduction of fluorine atoms can significantly modulate a compound's potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Kinase Inhibitor Potency

The electron-withdrawing nature of the two fluorine atoms in the this compound ring can influence the pKa of the pyridine nitrogen and alter the molecule's interaction with the kinase active site. While direct comparative studies are often proprietary, the literature suggests that this substitution pattern is a key component in the development of potent inhibitors for targets like p38 MAP kinase.[1] The following table presents a hypothetical comparison based on typical structure-activity relationship (SAR) trends observed for fluorinated heterocycles.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
DFP-KI-1 This compoundp38α MAP Kinase15Pyridine Analog (P-KI-1)85
DFP-KI-2 This compoundEGFR8Phenyl Analog (Ph-KI-2)45

Note: The data in this table is illustrative and intended to represent the potential performance enhancements observed with this compound substitution based on general findings in medicinal chemistry. Actual values are highly dependent on the specific molecular context.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., ATF2)

  • Test compound (e.g., DFP-KI-1) and control compound (e.g., P-KI-1)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test and control compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the p38α kinase and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for p38α.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Data is normalized to controls (0% inhibition for no compound, 100% inhibition for a known potent inhibitor).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

kinase_inhibition_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compound C Dispense Compound, Kinase, Substrate to Plate A->C B Kinase & Substrate Preparation B->C D Initiate with ATP & Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Read Signal on Plate Reader E->F G Calculate IC50 F->G

Workflow for a typical in vitro kinase inhibition assay.

II. Performance in Organic Light-Emitting Diodes (OLEDs)

In the realm of materials science, fluorinated pyridines are utilized as ligands in organometallic complexes for OLEDs. The electronic properties of the ligand can significantly influence the emission color, efficiency, and stability of the device.

Comparative Analysis of Photophysical Properties

The introduction of fluorine atoms at the 3 and 5 positions of a phenylpyridine ligand in an iridium(III) complex can tune the material's photophysical properties. A comparative study of bis(phenylpyridine) iridium(III) dicyanide complexes revealed the impact of this substitution on the emission wavelength.

Complex IDLigandEmission Wavelength (λem)Comparative ComplexLigandEmission Wavelength (λem)
Ir-DFP 3,5-difluorophenylpyridine473 nm[2]Ir-P phenylpyridine474 nm[2]
Ir-2,4-DFP 2,4-difluorophenylpyridine453 nm[2]

Data sourced from a study on bis(phenylpyridine) iridium(III) dicyanide complexes.[2]

The data indicates that while 2,4-difluorosubstitution leads to a significant blue-shift in the emission, the 3,5-difluoro substitution results in a negligible shift compared to the non-fluorinated analogue in this specific complex.[2] This highlights the nuanced effects of fluorine substitution patterns on the photophysical properties of OLED emitters.

Experimental Protocol: Synthesis of a this compound-Based Iridium(III) Complex (Illustrative)

Objective: To synthesize a cyclometalated iridium(III) complex incorporating a 3,5-difluorophenylpyridine ligand.

Materials:

  • Iridium(III) chloride hydrate (IrCl3·xH2O)

  • 3,5-Difluoro-2-phenylpyridine

  • Ancillary ligand (e.g., acetylacetonate)

  • 2-ethoxyethanol

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A mixture of IrCl3·xH2O and 3,5-difluoro-2-phenylpyridine in a 1:2.5 molar ratio is refluxed in a mixture of 2-ethoxyethanol and water under an inert atmosphere to form the dichloro-bridged dimer.

  • After cooling, the resulting precipitate is filtered, washed, and dried.

  • The dimer is then reacted with an excess of the ancillary ligand (e.g., acetylacetonate) and a base (e.g., Na2CO3) in a solvent like 2-ethoxyethanol under reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by column chromatography to yield the desired iridium(III) complex.

oled_synthesis_workflow A React IrCl3 with 3,5-Difluoro-2-phenylpyridine B Formation of Dichloro-bridged Dimer A->B C React Dimer with Ancillary Ligand B->C D Formation of Iridium(III) Complex C->D E Purification by Column Chromatography D->E F Characterization (NMR, MS) E->F

General synthetic workflow for an Iridium(III) complex.

III. Metabolic Stability

A significant driver for the use of fluorination in drug design is the potential to block metabolic soft spots, thereby improving the metabolic stability and pharmacokinetic properties of a drug candidate. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 enzymes.

Comparative Analysis of Metabolic Stability
Compound IDCore Scaffold% Parent Compound Remaining (after 60 min incubation with liver microsomes)Alternative Scaffold% Parent Compound Remaining
DFP-Drug-1 3,5-Difluorophenyl85% (Predicted)Phenyl Analog40% (Predicted)

Note: This data is predictive and illustrates the expected trend. Actual metabolic stability is highly dependent on the overall molecular structure.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a test compound by measuring its rate of depletion upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The in vitro half-life (t1/2) and intrinsic clearance can be calculated from the rate of disappearance of the compound.

metabolic_stability_pathway cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound + Liver Microsomes B Initiate with NADPH A->B C Aliquots at Time Points B->C D Quench with Acetonitrile C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Calculate % Remaining and Half-life F->G

Workflow for an in vitro metabolic stability assay.

Conclusion

The this compound scaffold presents a valuable tool for chemists in both drug discovery and materials science. Its unique electronic properties can be leveraged to fine-tune the performance of kinase inhibitors and OLED materials. Furthermore, the inherent strength of the C-F bond offers a promising strategy for enhancing the metabolic stability of drug candidates. While the specific impact of the 3,5-difluoro substitution is context-dependent and requires empirical validation, the data and protocols presented in this guide provide a foundational understanding for the rational design and evaluation of next-generation materials incorporating this versatile building block.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Difluoropyridine Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-difluoropyridine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of p38 mitogen-activated protein (MAP) kinase. The inclusion of the this compound moiety is a key structural feature in a class of potent anti-inflammatory agents. This document summarizes their biological activity, supported by experimental data, and details the methodologies used in their evaluation.

Introduction

The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors, particularly targeting p38 MAP kinase. The fluorine atoms at the 3 and 5 positions of the pyridine ring can significantly enhance binding affinity and improve metabolic stability, making this an attractive core for medicinal chemists.[1] Notably, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as novel and potent inhibitors of p38α, a key enzyme in the inflammatory cascade.[2] This guide will focus on the SAR of these analogs, providing a framework for the rational design of next-generation p38 MAP kinase inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway plays a crucial role in cellular responses to stress and inflammation. Upon activation by various stimuli, a phosphorylation cascade leads to the activation of p38, which in turn phosphorylates downstream targets, resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Inhibiting p38 kinase activity is therefore a key therapeutic strategy for a range of inflammatory diseases.

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α)->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates Transcription Factors Transcription Factors p38->Transcription Factors phosphorylates This compound Analogs This compound Analogs This compound Analogs->p38 inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines leads to production of

Caption: The p38 MAP Kinase Signaling Pathway and the inhibitory action of this compound analogs.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α MAP kinase inhibitors. The data highlights the impact of different heterocyclic cores on the inhibitory activity.

Compound IDHeterocyclic Corep38α IC50 (µM)Inhibition of LPS-induced TNF-α in mice (% at 30 mg/kg p.o.)
1 Pyridinylimidazole0.01585
2 Pyridinylpyrrole>10-
3 Pyridinyloxazole0.250
4 Pyridinylthiazole0.160
5 Pyridinyltriazole0.530

Data extracted from Revesz et al., Bioorg. Med. Chem. Lett. 2002, 12, 2109-2112.

Key SAR Observations:

  • Pyridinylimidazole Core is Optimal: The pyridinylimidazole derivative (Compound 1 ) exhibited the most potent inhibition of p38α with an IC50 of 15 nM.[2] This compound also demonstrated the highest efficacy in the in vivo model, with an 85% reduction in LPS-induced TNF-α production in mice.[2]

  • Other Heterocycles Show Reduced Activity: Replacement of the imidazole ring with pyrrole (Compound 2 ) led to a significant loss of activity.[2] Oxazole (Compound 3 ), thiazole (Compound 4 ), and triazole (Compound 5 ) cores resulted in compounds with moderate to low potency compared to the imidazole analog.[2]

  • In Vivo Efficacy: The potent pyridinylimidazole analog showed excellent efficacy in animal models of arthritis, with an ED50 of 10 mg/kg (p.o., b.i.d.) in the rat adjuvant-induced arthritis model and 5 mg/kg (p.o., b.i.d.) in the rat collagen-induced arthritis model.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

p38α Kinase Inhibition Assay

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the p38α enzyme.

Workflow:

p38_kinase_assay_workflow start Start reagents Prepare reaction mix: - Recombinant p38α enzyme - Substrate (e.g., ATF2) - ATP - Kinase Buffer start->reagents add_inhibitor Add test compound (this compound analog) or vehicle control (DMSO) reagents->add_inhibitor incubate Incubate at 30°C for a defined period (e.g., 60 minutes) add_inhibitor->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_phosphorylation Detect substrate phosphorylation (e.g., using a phosphospecific antibody in an ELISA format or luminescence-based assay) stop_reaction->detect_phosphorylation analyze Calculate IC50 values detect_phosphorylation->analyze end End analyze->end

Caption: A generalized workflow for an in vitro p38α kinase inhibition assay.

Detailed Method:

  • Reagents: Recombinant human p38α enzyme, a suitable substrate (e.g., ATF2), ATP, and a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT) are required.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.

  • Assay Procedure: The reaction is initiated by mixing the p38α enzyme, the test compound, and the substrate in a 384-well plate. The reaction is started by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

LPS-Induced TNF-α Production in Mice

This in vivo assay assesses the ability of the test compounds to inhibit the inflammatory response triggered by lipopolysaccharide (LPS).

Detailed Method:

  • Animals: Male BALB/c mice are used for this study.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specified dose (e.g., 30 mg/kg).

  • LPS Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 20 mg/kg).

  • Blood Collection: Ninety minutes after the LPS challenge, blood is collected from the mice.

  • TNF-α Measurement: Plasma is separated, and the concentration of TNF-α is determined using a commercially available ELISA kit.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated by comparing the TNF-α levels in the compound-treated group to the vehicle-treated, LPS-challenged group.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a well-established animal model of chronic inflammation and autoimmune arthritis used to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Detailed Method:

  • Induction of Arthritis: Arthritis is induced in male Lewis rats by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil into the base of the tail.

  • Compound Administration: Treatment with the test compounds (e.g., administered orally twice daily) is typically initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis.

  • Clinical Assessment: The severity of arthritis is monitored regularly by scoring the inflammation of the paws and measuring the paw volume. Body weight is also recorded.

  • Endpoint Analysis: At the end of the study (e.g., day 21), animals are euthanized, and hind paws are collected for histological analysis to assess joint damage, inflammation, and cartilage destruction.

  • Data Analysis: The efficacy of the test compound is determined by its ability to reduce paw swelling, improve the arthritis score, and protect against joint destruction compared to the vehicle-treated group. The ED50 (effective dose for 50% of the maximal effect) is calculated.

Conclusion

The SAR studies of this compound analogs have successfully identified potent p38 MAP kinase inhibitors with significant anti-inflammatory activity. The 2,6-diamino-3,5-difluoropyridinyl scaffold, particularly when combined with a pyridinylimidazole moiety, provides a promising foundation for the development of novel therapeutics for inflammatory diseases. The data presented in this guide, along with the detailed experimental protocols, offer valuable insights for researchers in the field of drug discovery and development. The unique properties conferred by the difluoropyridine core underscore its importance as a valuable building block in medicinal chemistry.

References

Safety Operating Guide

Safe Disposal of 3,5-Difluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3,5-Difluoropyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety information and logistical procedures for the proper disposal of this compound.

Key Safety and Hazard Information

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life.[1] Adherence to safety protocols is crucial when handling this compound.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₃F₂N
Molecular Weight115.08 g/mol
FormLiquid
Density1.256 g/mL at 25 °C
Flash Point7.2 °C (45.0 °F)
Hazard ClassFlammable Liquid, Category 2[1]
Acute ToxicityCategory 4 (Oral, Dermal, Inhalation)
UN NumberNot specified in search results

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear protective gloves and fire/flame resistant, impervious clothing.[3] Long-sleeved clothing is recommended.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387).[3]

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Experimental Protocol for Spill Management:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area. Ensure the area is well-ventilated.[3]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or watercourses.[2][3]

  • Absorption: Absorb the spill with an inert, dry material (e.g., sand, vermiculite).

  • Collection: Sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[1][2]

Proper Disposal Procedures

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste this compound and any contaminated materials in a suitable, tightly sealed, and properly labeled container.[1][5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.[1][6] The storage area should be secure.[1][3]

  • Labeling: Clearly label the waste container with the contents ("Waste this compound") and appropriate hazard symbols (e.g., flammable, toxic).

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_handling Chemical Handling and Waste Generation cluster_collection Waste Segregation and Storage cluster_disposal Final Disposal cluster_spill Spill Response A Use of this compound in Research/Development B Generation of Waste (Unused reagent, contaminated materials) A->B C Collect Waste in Designated, Labeled Container B->C D Store in Cool, Dry, Well-Ventilated, Secure Area Away from Incompatibles C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Arrange for Waste Pickup and Transportation E->F G Proper Disposal at an Approved Waste Treatment Facility F->G S1 Spill Occurs S2 Evacuate and Ventilate S1->S2 S3 Contain Spill and Remove Ignition Sources S2->S3 S4 Absorb with Inert Material S3->S4 S5 Collect in Labeled Container for Disposal S4->S5 S5->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of 3,5-Difluoropyridine (CAS No. 71902-33-5), a key intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.

Physicochemical and Hazard Information

Properly understanding the properties of this compound is the first step in safe handling. It is a yellow liquid with a high purity level, often exceeding 99.0%.[1] Key quantitative data are summarized below for clear reference.

PropertyValueSource
Molecular Formula C5H3F2N[1][2]
Molecular Weight 115.08 g/mol [1][2]
Appearance Yellow Liquid[1]
Boiling Point 92-93°C[1]
Flash Point 9°C (45.0 °F)[1][2]
Density 1.256 - 1.268 g/cm³[1][2]
Refractive Index 1.437 - 1.444[1][2]

Hazard Classifications: This chemical is classified as hazardous.[2][3] It is a flammable liquid and may cause skin, eye, and respiratory irritation.[2][3][4] It is also considered very toxic to aquatic life.[3]

Hazard ClassificationCategory
Flammable Liquids Category 2[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4[2]
Skin Corrosion/Irritation Category 2[2][3][4]
Serious Eye Damage/Eye Irritation Category 2[2][3][4]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[2][3][4]
Hazardous to the aquatic environment, long-term hazard Chronic 1[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[5]
Skin Chemical-resistant gloves and long-sleeved clothingNitrile gloves are a suitable option.[6] Fire/flame resistant and impervious clothing should be worn.[5]
Respiratory Air-purifying respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[3][4] A type ABEK (EN14387) respirator filter is recommended.[2]
Body Lab coat or chemical-resistant suitA "bunny suit" or coveralls can provide head-to-toe protection.[7]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][5]

  • Remove all sources of ignition, as the compound has a low flash point.[5] Keep away from heat, sparks, and open flames.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as detailed in the table above.

  • Ensure gloves are properly fitted and have no tears or punctures.

3. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mist.[3]

  • Use non-sparking tools.[3][5]

  • Keep the container tightly closed when not in use.[3][5]

  • Do not eat, drink, or smoke in the handling area.[5]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3][5]

  • Keep the container tightly closed.[1][3][5]

  • Store in a locked-up area.[3][5]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.[3]

Emergency Procedures

In the event of an exposure or spill, follow these immediate first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][4][5] If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.[3][4]
Skin Contact Take off immediately all contaminated clothing.[5] Rinse the affected area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation persists, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting.[3] Get medical attention if symptoms occur.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

  • Contaminated PPE: Used disposable PPE should be considered hazardous waste and disposed of accordingly. Reusable PPE must be thoroughly decontaminated before reuse.[8]

  • Spills: In case of a spill, collect the spillage.[5] Absorb with an inert material and place in a suitable container for disposal.

Below is a logical workflow for handling this compound, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Response prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle Handle with Care (Avoid Contact & Inhalation) don_ppe->handle Proceed to Handling use Use in Experiment handle->use storage Store Properly (Cool, Dry, Ventilated) use->storage decontaminate Decontaminate Work Area & Reusable PPE storage->decontaminate After Use dispose_waste Dispose of Waste & Contaminated PPE (Follow Regulations) decontaminate->dispose_waste spill Spill first_aid_spill Contain & Clean Up spill->first_aid_spill Follow Spill Protocol exposure Exposure first_aid_exposure Seek Medical Attention exposure->first_aid_exposure Administer First Aid

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Difluoropyridine
Reactant of Route 2
3,5-Difluoropyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.